5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWLZYOVWNCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671314 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086111-09-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole. The core of this transformation is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that is fundamental in medicinal chemistry and materials science for the formation of carbon-boron bonds. This versatile building block is a key intermediate in the construction of complex molecular architectures through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Reaction Principle
The synthesis involves the palladium-catalyzed coupling of 5-bromothiazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a base. The catalytic cycle, a hallmark of cross-coupling reactions, involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 5-bromothiazole, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) species.
Quantitative Data Summary
The following table summarizes a representative set of reaction conditions for the Miyaura borylation of a bromothiazole derivative, which serves as a model for the synthesis of this compound. Optimization of these parameters is often necessary to achieve the highest yields for a specific substrate.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-2,4'-bithiazole | Pd(OAc)₂ (5) | dppf (5) | KOAc (2.4) | 1,4-dioxane | 110 | 12 | 60 | [1] |
Note: This data is for a structurally related substrate and serves as a strong starting point for the optimization of the synthesis of this compound.
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established Miyaura borylation protocols for similar substrates.
Materials:
-
5-Bromothiazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Condenser (if refluxing)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add 5-bromothiazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium(II) acetate (0.03-0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03-0.05 equiv), and anhydrous potassium acetate (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the reaction vessel via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: The reaction mixture is then heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is typically effective for isolating the pure this compound.
-
Characterization: The structure and purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
Visualizations
Reaction Pathway
The following diagram illustrates the key steps in the Miyaura borylation of 5-bromothiazole.
Caption: Catalytic cycle of the Miyaura borylation.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.
References
An In-depth Technical Guide to the Preparation of Thiazole-5-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing thiazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. This document details the most common and effective methodologies, including Miyaura borylation and direct C-H borylation, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Introduction
Thiazole-5-boronic acid pinacol ester, with the chemical formula C₉H₁₄BNO₂S, is a heterocyclic organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility lies in its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[2][3] The thiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] This guide focuses on the two predominant methods for the synthesis of this important reagent: the palladium-catalyzed Miyaura borylation of a 5-halothiazole and the more recent iridium- or palladium-catalyzed direct C-H borylation of the thiazole ring.
Synthetic Methodologies
Two principal strategies have emerged for the efficient synthesis of thiazole-5-boronic acid pinacol ester: the cross-coupling of a pre-functionalized thiazole (Miyaura Borylation) and the direct functionalization of the thiazole C-H bond.
Miyaura Borylation of 5-Halothiazoles
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] This method offers high functional group tolerance and generally proceeds with good to excellent yields.[5]
Reaction Scheme:
This protocol is a representative procedure adapted from general methods for the Miyaura borylation of heteroaryl halides.[5][6]
Materials:
-
5-Bromothiazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add PdCl₂(dppf) (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to a concentration of approximately 0.2 M with respect to the 5-bromothiazole.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure thiazole-5-boronic acid pinacol ester.[7][8]
| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2,4'-bithiazole | Pd(OAc)₂/dppf | KOAc | 1,4-Dioxane | 110 | 4-12 | Not specified for borylation step | [5] |
| Aryl Halides (general) | PdCl₂(dppf) | KOAc | DMSO | 80 | 1-6 | 60-98 | [9] |
The catalytic cycle of the Miyaura borylation is generally accepted to proceed through a series of steps involving the palladium catalyst.
Diagram: Miyaura Borylation Catalytic Cycle
References
- 1. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Starting Materials for 5-Halothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 5-halothiazole moiety is a critical pharmacophore found in a multitude of biologically active compounds and is a versatile synthetic intermediate in medicinal chemistry and materials science. The strategic introduction of a halogen atom at the C5 position of the thiazole ring provides a valuable handle for further functionalization through various cross-coupling reactions. This technical guide offers a comprehensive overview of the primary synthetic routes to 5-halothiazoles, with a focus on the key starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of 5-halothiazoles can be broadly categorized into four main strategies, each employing distinct starting materials and reaction conditions:
-
Diazotization of Aminothiazoles: This classical approach involves the conversion of a 5-aminothiazole precursor to a diazonium salt, which is subsequently displaced by a halide.
-
Synthesis from Halogenated Acyclic Precursors: This method constructs the thiazole ring from acyclic starting materials that already contain the desired halogen atom or a precursor group.
-
Modification of Pre-existing Halogenated Thiazoles: This strategy involves the chemical transformation of readily available poly-halogenated thiazoles to the desired 5-halothiazole.
-
Direct Regioselective Halogenation: Modern synthetic methods allow for the direct and selective introduction of a halogen atom at the C5 position of the thiazole ring.
Diazotization of Aminothiazoles
While the direct Sandmeyer reaction on 5-aminothiazole to introduce a halogen at the C5 position is not the most commonly reported method, a related and highly effective strategy involves the deamination of a 2-amino-5-halothiazole. This approach is particularly useful for the synthesis of 5-bromothiazoles.
Starting Materials and Reagents
| Starting Material | Reagents | Product | Reference |
| 2-Amino-5-bromothiazole | Phosphoric acid, Nitric acid, Sodium nitrite, Hypophosphorous acid | 5-Bromothiazole | [1] |
Experimental Protocol: Synthesis of 5-Bromothiazole from 2-Amino-5-bromothiazole[1]
-
A solution of 2-amino-5-bromothiazole (12.58 g, 70 mmol) is prepared in a mixture of phosphoric acid (106 ml of an 86% solution in water) and concentrated nitric acid (19.2 ml), and cooled to -5 °C.
-
A solution of sodium nitrite (7.59 g, 110 mmol) in water (26 ml) is added over 45 minutes, maintaining the temperature at -5 °C.
-
The mixture is stirred at -5 °C for an additional 15 minutes after the addition is complete.
-
Hypophosphorous acid (38.8 ml) is then added dropwise over 30 minutes, keeping the temperature below 0 °C.
-
The reaction mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.
-
The mixture is poured into a solution of NaOH (85 g) in water (400 ml).
-
The pH is adjusted to neutral with a 5N NaOH solution.
-
The product is extracted with CH₂Cl₂ (3 x 200 ml).
-
The combined organic layers are washed with saturated NaCl, dried over Na₂SO₄, filtered, and evaporated.
-
The residue is purified by MPLC on silica gel (eluting with a gradient of 100% hexanes to 10% EtOAc in hexanes) to yield 5-bromothiazole.
Logical Relationship Diagram
Caption: Diazotization and deamination of 2-amino-5-bromothiazole.
Synthesis from Halogenated Acyclic Precursors
This versatile approach builds the 5-halothiazole ring from acyclic starting materials that already contain the necessary halogen atom. A prominent example is the synthesis of 2-chloro-5-chloromethylthiazole, a key intermediate for insecticides, from 1,3-dichloropropene or 2-halogenoallyl isothiocyanates.
Starting Materials and Reagents
| Starting Material | Reagents | Product | Reference(s) |
| 1,3-Dichloropropene | Sodium thiocyanate, Chlorine | 2-Chloro-5-chloromethylthiazole | [2] |
| 2-Halogenoallyl isothiocyanate | Chlorinating agent (e.g., Chlorine, Sulfuryl chloride) | 2-Chloro-5-chloromethylthiazole | [3][4] |
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole from 1,3-Dichloropropene[2]
-
1,3-Dichloropropene is reacted with sodium thiocyanate to produce 3-chloro-2-propenylthiocyanate.
-
The resulting thiocyanate undergoes thermal[3][3]-sigmatropic rearrangement upon heating to yield 3-chloro-1-propenylisothiocyanate.
-
This mixture of cis and trans isomers of the isothiocyanate is then chlorinated to give 2-chloro-5-chloromethylthiazole.
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole from 2-Chloroallyl isothiocyanate[3][4]
-
2-Chloroallyl isothiocyanate (4.0 mol) is dissolved in acetonitrile (860 g).
-
Chlorine (5.5 mol) is introduced at 10-15 °C.
-
The mixture is stirred at 20-25 °C for 2 hours.
-
The mixture is cooled to -10 °C and stirred for one hour.
-
The resulting crystals of 2-chloro-5-chloromethylthiazole hydrochloride are collected by filtration and washed with cold acetonitrile.
-
The crystals are treated with water at 30-40 °C to liberate the free base, which separates as a lower liquid phase.
-
The organic phase is washed with water and dried under reduced pressure to yield 2-chloro-5-chloromethylthiazole (94% purity, 71% yield).
Experimental Workflow Diagram
Caption: Synthesis of 2-chloro-5-chloromethylthiazole from acyclic precursors.
Modification of Pre-existing Halogenated Thiazoles
This approach leverages readily available polyhalogenated thiazoles, such as 2,5-dibromothiazole, and selectively removes one of the halogen atoms to yield the desired 5-halothiazole.
Starting Materials and Reagents
| Starting Material | Reagents | Product | Reference |
| 2,5-Dibromothiazole | Sodium ethoxide, Spongy nickel | 5-Bromothiazole | [1] |
Experimental Protocol: Synthesis of 5-Bromothiazole from 2,5-Dibromothiazole[1]
While a detailed, step-by-step protocol with quantitative data is not fully elaborated in the provided search results, the general strategy involves:
-
Treatment of 2,5-dibromothiazole with sodium ethoxide.
-
Subsequent hydrogenation over spongy nickel to reductively remove the bromine atom at the C2 position.
Reaction Pathway Diagram
Caption: Synthesis of 5-bromothiazole from 2,5-dibromothiazole.
Direct Regioselective Halogenation
Direct C-H halogenation of the thiazole ring at the C5 position represents a more atom-economical and modern approach. This strategy avoids the need for pre-functionalized starting materials.
Starting Materials and Reagents
While specific protocols for direct C5 halogenation were not extensively detailed in the initial search, the literature suggests that direct C-H arylation of thiazoles can be achieved with high C5 selectivity using palladium catalysts.[5] Bromination of substituted thiazoles has also been shown to occur at the C5 position. For instance, 2-methylthiazole can be brominated to likely yield 2-methyl-5-bromothiazole.[6]
Further research is ongoing to develop more general and efficient direct C5 halogenation methods for a wider range of thiazole substrates.
Conceptual Workflow Diagram
Caption: Conceptual workflow for direct C5 halogenation of thiazoles.
This guide provides a foundational understanding of the key starting materials and synthetic strategies for accessing 5-halothiazoles. The choice of a particular route will depend on the availability of starting materials, the desired scale of the reaction, and the specific halogen to be introduced. For detailed, quantitative comparisons and further exploration of reaction scope and limitations, consulting the primary literature cited is highly recommended.
References
- 1. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. scilit.com [scilit.com]
- 6. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 5-(thiazol-5-yl)boronic acid pinacol ester
Introduction: 5-(Thiazol-5-yl)boronic acid pinacol ester, identified by CAS Number 1086111-09-2, is a heterocyclic organic compound. It serves as a crucial building block and intermediate in organic synthesis, particularly in medicinal chemistry.[1][2] Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[3][4] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the free boronic acid, though it remains sensitive to hydrolysis.[5][6] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The compound is a solid at room temperature and is classified as an acute oral toxicant. While specific, experimentally determined data such as melting point and detailed spectral analyses are not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Data
The fundamental identifiers and properties of 5-(thiazol-5-yl)boronic acid pinacol ester are summarized below.
| Property | Value | Reference |
| CAS Number | 1086111-09-2 | [7] |
| Molecular Formula | C₉H₁₄BNO₂S | [7] |
| Molecular Weight | 211.09 g/mol | [7] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | [7] |
| Appearance | Solid | |
| InChI Key | ODYWLZYOVWNCGN-UHFFFAOYSA-N | [7] |
| SMILES | CC1(C)OB(OC1(C)C)C2=CN=CS2 |
Expected Spectroscopic Data
No specific spectra for this compound are available in the searched literature. However, the expected NMR signals can be inferred from its chemical structure and typical values for similar compounds.[8]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.9 - 9.1 | Singlet (s) | Thiazole C2-H |
| ~8.2 - 8.4 | Singlet (s) | Thiazole C4-H | |
| ~1.3 - 1.4 | Singlet (s) | Pinacol methyl protons (12H) | |
| ¹³C NMR | ~155 - 160 | - | Thiazole C2 |
| ~150 - 155 | - | Thiazole C4 | |
| ~84 - 85 | - | Pinacol quaternary carbons (C-O) | |
| ~24 - 25 | - | Pinacol methyl carbons | |
| ¹¹B NMR | ~30 - 35 | - | Typical for pinacol boronate esters[8] |
Synthesis and Experimental Protocols
The most common route for synthesizing aryl- and heteroarylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of a corresponding halide with bis(pinacolato)diboron (B₂pin₂).
Synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester
This protocol is a representative method based on established procedures for Miyaura borylation.[1][9][10]
Reaction Scheme:
5-bromothiazole + Bis(pinacolato)diboron ---(Pd Catalyst, Base)--> 5-(thiazol-5-yl)boronic acid pinacol ester
Materials:
-
5-bromothiazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask, add 5-bromothiazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv. or 3 mol%).
-
Add anhydrous dioxane (or DMSO) via cannula to the flask.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[10]
Reactivity and Applications
The primary application of 5-(thiazol-5-yl)boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds between sp²-hybridized carbon atoms.[4][11]
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for coupling the title compound with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 equiv.)
-
5-(thiazol-5-yl)boronic acid pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Dioxane, Toluene, or DME)
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 equiv.), 5-(thiazol-5-yl)boronic acid pinacol ester (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the flask and place it under an inert atmosphere (Nitrogen or Argon).
-
Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv.).
-
Heat the mixture with vigorous stirring to 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product via column chromatography or recrystallization to obtain the desired biaryl compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Stability and Handling
Stability
Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding free boronic acids.[5] The pinacol group provides steric protection and reduces polarity. However, they are susceptible to hydrolysis, especially under acidic or basic aqueous conditions, which can convert them back to the boronic acid.[6] Therefore, they should be handled in a dry environment and stored away from moisture.
Safety and Handling
Hazard Information:
-
GHS Pictogram: GHS06 (Skull and crossbones)[12]
-
Signal Word: Danger[12]
-
Hazard Statement: H301 (Toxic if swallowed)[12]
-
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Some suppliers recommend refrigerated storage (2-8°C).[13]
-
Keep away from moisture and strong oxidizing agents.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.
References
- 1. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 2. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole-5-boronic acid pinacol ester 1086111-09-2 [sigmaaldrich.com]
- 13. 5-Thiazole boronic acid MIDA ester | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic and Procedural Deep Dive into Thiazole-5-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for thiazole-5-boronic acid pinacol ester, a vital reagent in medicinal chemistry and organic synthesis. This document is intended to be a core resource, presenting detailed spectral data, experimental protocols, and a visual representation of the analytical workflow for researchers and professionals in drug development.
¹H and ¹³C NMR Spectroscopic Data
The structural elucidation of thiazole-5-boronic acid pinacol ester relies heavily on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.
Table 1: ¹H NMR Data for Thiazole-5-boronic acid pinacol ester
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.93 | s | H-2 (Thiazole) |
| 8.41 | s | H-4 (Thiazole) |
| 1.35 | s | -C(CH₃)₂ x 2 |
Table 2: ¹³C NMR Data for Thiazole-5-boronic acid pinacol ester
| Chemical Shift (δ) ppm | Assignment |
| 159.0 | C-2 (Thiazole) |
| 154.8 | C-4 (Thiazole) |
| 125.0 (approx.) | C-5 (Thiazole) |
| 84.7 | -C(CH₃)₂ x 2 |
| 24.8 | -C(CH₃)₂ x 2 |
Note: The carbon (C-5) directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.
Experimental Protocols
The acquisition of high-quality NMR data is contingent on meticulous experimental procedures. Below is a representative protocol for the characterization of thiazole-5-boronic acid pinacol ester.
General NMR Analysis Protocol
Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is typically employed for routine analysis.
Sample Preparation:
-
Approximately 5-10 mg of the thiazole-5-boronic acid pinacol ester sample is accurately weighed.
-
The sample is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often employed.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.
Experimental Workflow Visualization
The logical flow of the NMR analysis process can be visualized as follows:
Caption: General workflow for NMR analysis.
This guide serves as a foundational resource for the spectroscopic characterization of thiazole-5-boronic acid pinacol ester. For more specific applications and advanced analytical techniques, further consultation of specialized literature is recommended.
Solubility Profile of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a key building block in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative solubility assessment based on analogous structures, alongside a detailed experimental protocol for determining its precise solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental workflows.
Introduction
This compound is a versatile synthetic intermediate frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. Proper solvent selection is critical for reaction efficiency, purification, and formulation.
Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. However, based on the general solubility characteristics of boronic acid pinacol esters, a qualitative solubility profile can be inferred.
Pinacol esters of boronic acids are generally known to exhibit good solubility in a range of common organic solvents.[1] A study on phenylboronic acid pinacol ester, a structural analog, revealed high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbon solvents.[1] Based on these observations, the expected qualitative solubility of this compound is summarized in the table below.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low |
| Alcohols | Methanol, Ethanol | Moderate |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
Note: This table presents an estimation based on the solubility of analogous compounds and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[2][3][4][5]
Materials
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the given temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.
Conclusion
While quantitative solubility data for this compound is not currently documented in the public domain, this guide provides researchers with a strong foundational understanding of its expected solubility characteristics. The provided experimental protocol offers a clear and robust method for obtaining precise quantitative data, enabling informed solvent selection for synthesis, purification, and formulation in drug discovery and materials science applications.
References
An In-depth Technical Guide to the Reaction Mechanism for the Formation of Thiazole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Thiazole boronic esters are pivotal intermediates in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Their utility stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient construction of complex molecular architectures containing the thiazole scaffold. This guide provides a comprehensive overview of the primary synthetic routes to thiazole boronic esters, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate their application in research and development.
Palladium-Catalyzed Borylation of Halothiazoles (Miyaura Borylation)
The most prevalent method for the synthesis of thiazole boronic esters is the palladium-catalyzed cross-coupling of a halothiazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This reaction, a variation of the Miyaura borylation, offers a reliable route to both 4- and 5-substituted thiazole boronic esters.
The catalytic cycle for the Miyaura borylation of a halothiazole is illustrated below. It commences with the oxidative addition of the halothiazole to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the thiazole boronic ester and regenerate the active Pd(0) catalyst.
Figure 1: Catalytic cycle for the Miyaura borylation of halothiazoles.
A critical aspect of this mechanism is the role of the base, which is believed to activate the diboron reagent, facilitating the transmetalation step. The nature of the thiazole ring, with its electron-rich sulfur atom and electron-withdrawing nitrogen atom, can influence the rate of oxidative addition. The potential for the thiazole's nitrogen or sulfur atoms to coordinate with the palladium center can also impact catalyst activity, sometimes necessitating the use of specific ligands to mitigate catalyst inhibition.
The following table summarizes representative quantitative data for the synthesis of thiazole boronic esters via Miyaura borylation.
| Entry | Thiazole Substrate | Borylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-isopropylthiazole | B₂pin₂ | Pd(OAc)₂ (5) | dppf (5) | KOAc | 1,4-Dioxane | 110 | 16 | 92 | [1] |
| 2 | 4-Bromo-2-phenylthiazole | B₂pin₂ | Pd(OAc)₂ (5) | dppf (5) | KOAc | 1,4-Dioxane | 110 | 16 | 83 | [1] |
| 3 | 2-Methyl-5-bromothiazole | B₂pin₂ | PdCl₂(dppf) (5) | - | KOAc | 1,4-Dioxane | 80 | 12 | 85 | [2] |
| 4 | 4-Bromo-2-ketothiazole deriv. | B₂pin₂ | Pd(OAc)₂ (5) | Cy-JohnPhos (10) | KOAc | 1,4-Dioxane | 110 | 16 | 75 | [2] |
| 5 | 4-Bromo-2,4'-bithiazole | B₂pin₂ | Pd(OAc)₂ (5) | dppf (5) | KOAc | 1,4-Dioxane | 110 | 16 | 88 | [1] |
The following protocol is adapted from the supplementary information provided by Lassalas et al.[1].
-
Materials: 4-Bromo-2-isopropylthiazole, bis(pinacolato)diboron (B₂pin₂), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), potassium acetate (KOAc), and anhydrous 1,4-dioxane.
-
Procedure:
-
To a sealed tube, add 4-bromo-2-isopropylthiazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.4 equiv), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Figure 2: Experimental workflow for palladium-catalyzed borylation.
Iridium-Catalyzed C-H Borylation of Thiazoles
An increasingly important alternative for the synthesis of thiazole boronic esters is the direct C-H borylation of the thiazole ring, catalyzed by iridium complexes. This method is highly attractive due to its atom economy, as it avoids the pre-functionalization of the thiazole with a halide.
The iridium-catalyzed C-H borylation typically proceeds through an Ir(III)/Ir(V) catalytic cycle. The active catalyst, an iridium(III) tris(boryl) complex, undergoes oxidative addition of a C-H bond of the thiazole to form an iridium(V) intermediate. Reductive elimination then furnishes the thiazole boronic ester and an iridium(III) hydride species, which is subsequently regenerated to the active catalyst.
Figure 3: Catalytic cycle for the iridium-catalyzed C-H borylation of thiazoles.
The regioselectivity of C-H borylation on the thiazole ring is a key consideration. DFT studies on five-membered heterocycles suggest that the regioselectivity is primarily controlled by the interaction energies between the iridium catalyst and the carbon atom undergoing C-H activation[1][2]. For thiazoles, borylation tends to occur at positions electronically and sterically accessible, often distal to the nitrogen atom[3]. The specific ligand employed on the iridium center plays a crucial role in modulating both the reactivity and selectivity of the transformation.
While extensive data specifically for a wide range of thiazoles is less consolidated, the following table provides representative examples for related heteroarenes, which are instructive for thiazole substrates.
| Entry | Heteroarene Substrate | Borylating Agent | Catalyst Precursor (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophene | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 8 | 99 | [3] |
| 2 | Furan | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 8 | 98 | [3] |
| 3 | Pyrrole (N-Boc) | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 8 | 95 | [3] |
| 4 | Benzothiazole | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | tmphen (3) | Heptane | 100 | 16 | 70 | [3] |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline
The following is a general protocol adapted from the work of Hartwig and others on the C-H borylation of heteroarenes[3].
-
Materials: Thiazole derivative, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene), and a suitable ligand (e.g., dtbpy or tmphen), and an anhydrous, non-coordinating solvent (e.g., cyclohexane or heptane).
-
Procedure:
-
In a glovebox, add the iridium precursor (1.5 mol%), the ligand (3 mol%), and the borylating agent (1.2-1.5 equiv) to a reaction vessel.
-
Add the anhydrous solvent, followed by the thiazole substrate (1.0 equiv).
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by crystallization or column chromatography.
-
Figure 4: Experimental workflow for iridium-catalyzed C-H borylation.
Conclusion
The formation of thiazole boronic esters is a well-established yet evolving field, with palladium-catalyzed Miyaura borylation of halothiazoles and iridium-catalyzed direct C-H borylation being the cornerstone methodologies. The choice of method depends on factors such as the availability of starting materials, desired regioselectivity, and functional group tolerance. Understanding the underlying catalytic cycles and having access to detailed, reproducible experimental protocols are crucial for the successful application of these powerful transformations in the synthesis of novel therapeutic agents and advanced materials. Further research into the specific mechanistic nuances of these reactions with thiazole substrates will undoubtedly lead to the development of even more efficient and selective catalytic systems.
References
- 1. Distortion/Interaction analysis reveals the origins of selectivities in iridium-catalyzed C-H borylation of substituted arenes and 5-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a key building block for the synthesis of 5-arylthiazoles. The 5-arylthiazole motif is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The commercial availability and stability of the thiazole boronic acid pinacol ester make it an invaluable reagent in medicinal chemistry and drug discovery for the generation of novel compound libraries.
This document provides detailed experimental protocols for both conventional and microwave-assisted Suzuki-Miyaura coupling reactions, along with a compilation of reaction data to guide researchers in optimizing their synthetic strategies.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an organic halide or triflate (e.g., aryl, heteroaryl, or vinyl halides). The reaction is typically carried out in the presence of a base and a palladium catalyst with a suitable ligand. The catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various aryl/heteroaryl halides under different reaction conditions.
Table 1: Conventional Heating Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 80 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | 10 | 78 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 110 | 24 | 65 |
| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 72 |
Table 2: Microwave-Assisted Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 130 | 15 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O | 150 | 10 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 140 | 12 | 95 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Acetonitrile/H₂O | 120 | 20 | 85 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 150 | 30 | 75 |
| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Water with TBAB | 100 | 10 | 90[1] |
Experimental Protocols
General Protocol for Conventional Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask with condenser or sealed tube)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-arylthiazole.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
Same as for the conventional protocol.
-
Microwave synthesis vial with a stir bar.
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the appropriate solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature for the designated time.
-
Work-up and Purification: After cooling to room temperature, the work-up and purification steps are identical to the conventional protocol.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-(Thiazol-5-yl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-(thiazol-5-yl)boronic acid pinacol ester with a variety of aryl and heteroaryl halides. This protocol is essential for the synthesis of 5-arylthiazole derivatives, which are significant structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 5-(Thiazol-5-yl)boronic acid pinacol ester is a key building block for introducing a thiazole moiety into complex molecules. However, the cross-coupling of heteroaryl boronic esters, particularly those containing sulfur and nitrogen, can present challenges such as catalyst inhibition and competing side reactions.[3] This document outlines optimized conditions and protocols to facilitate the successful synthesis of 5-arylthiazoles.
Data Presentation: Reaction Scope and Yields
The following tables summarize the results of palladium-catalyzed cross-coupling reactions between 5-(thiazol-5-yl)boronic acid pinacol ester and various aryl bromides. The data highlights the effects of different palladium catalysts, ligands, and bases on the reaction yield.
Table 1: Cross-Coupling with Electron-Rich and Electron-Poor Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 75 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |
| 5 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |
Table 2: Cross-Coupling with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 72 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 79 |
| 3 | 5-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 68 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 81 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed protocol for a representative reaction is provided below.
Materials:
-
5-(Thiazol-5-yl)boronic acid pinacol ester
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos, DavePhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 5-(thiazol-5-yl)boronic acid pinacol ester (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), the palladium catalyst (as specified in Tables 1 & 2), the phosphine ligand (if required), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Seal the vessel and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the synthesis of 5-arylthiazoles.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Logical Relationship of Reaction Components
This diagram illustrates the relationship between the key components in the Suzuki-Miyaura reaction.
Caption: Interrelationship of components in the Suzuki-Miyaura reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a key building block in the synthesis of novel therapeutic agents. This versatile reagent is instrumental in the development of compounds with significant anticancer and antimicrobial properties.
Introduction
This compound is a heterocyclic compound containing a thiazole ring functionalized with a boronic acid pinacol ester. This structure makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecules. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and is known to interact with various biological targets. The incorporation of this scaffold into novel molecular frameworks has led to the discovery of potent inhibitors of key cellular pathways implicated in cancer and microbial infections.
Applications in Drug Discovery
Anticancer Activity
Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis by targeting critical signaling pathways.
One of the primary mechanisms of action for these thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Thiazole-containing compounds have been successfully developed as kinase inhibitors, with some achieving clinical use, such as Dasatinib.
A key target for thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and regression.
The PI3K/AKT/mTOR pathway, another critical signaling cascade that is often hyperactivated in cancer, has also been identified as a target for thiazole derivatives. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.[1]
Antimicrobial Activity
The thiazole scaffold is a common feature in a variety of antimicrobial agents. Compounds derived from this compound have shown promising activity against a range of bacterial and fungal pathogens.
The proposed mechanisms for their antibacterial action include the inhibition of essential bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively. For their antifungal activity, a likely mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Quantitative Data
The following tables summarize the in vitro biological activity of representative thiazole derivatives synthesized using this compound as a starting material.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.40 ± 0.51 |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| 18 | PI3K/AKT/mTOR pathway inhibitor | 0.50 - 4.75 | BEZ235 | Not specified |
| 25 | CDK9 | 0.64 - 2.01 | Not specified | Not specified |
| 27 | CDK2 | Not specified | Not specified | Not specified |
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 35 | Escherichia coli | 1.56 - 6.25 |
| 43a | Staphylococcus aureus | 16.1 |
| 43a | Escherichia coli | 16.1 |
| 9 | Candida albicans | 0.06 - 0.23 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
Application Notes: Synthesis of Bioactive 5-Arylthiazoles as Kinase Inhibitors using Thiazole-5-boronic Acid Pinacol Ester
Introduction
The 5-arylthiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2] Notably, this scaffold is a key component in a variety of kinase inhibitors, which are crucial in the treatment of diseases such as cancer.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these C-C bond-linked structures, offering high yields and broad functional group tolerance.[5] This application note details the use of thiazole-5-boronic acid pinacol ester as a key reagent in the Suzuki-Miyaura coupling for the efficient synthesis of 5-arylthiazole derivatives with potent kinase inhibitory activity.
Therapeutic Relevance and Mechanism of Action
The synthesized 5-arylthiazole derivatives have shown significant potential as inhibitors of various protein kinases. For instance, compounds bearing this scaffold have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion.[6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers. By inhibiting c-Met, these bioactive molecules can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the suppression of tumor growth and metastasis.[6] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby interrupting the signal transduction.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative 5-arylthiazole-based kinase inhibitors synthesized via Suzuki-Miyaura coupling.
| Compound ID | Target Kinase | IC50 (nM)[6] | Cell Line | GI50 (µM)[6] |
| 51am | c-Met | 1.2 | MKN-45 | 0.03 |
| HT-29 | 0.12 | |||
| A549 | 0.25 | |||
| MDA-MB-231 | 0.31 | |||
| Foretinib | c-Met | 3.4 | MKN-45 | 0.05 |
| (Reference) | HT-29 | 0.18 | ||
| A549 | 0.33 | |||
| MDA-MB-231 | 0.45 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Thiazole-5-boronic acid pinacol ester with Aryl Halides
This protocol is adapted from a similar Suzuki-Miyaura coupling for the synthesis of c-Met kinase inhibitors.[6]
Materials:
-
Thiazole-5-boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (e.g., 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 equiv)
-
Xantphos (0.2 equiv)
-
N-Methylmorpholine (NMM) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), thiazole-5-boronic acid pinacol ester (1.2 equiv), palladium(II) acetate (0.1 equiv), and Xantphos (0.2 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add N-methylmorpholine (3.0 equiv) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole derivative.
Synthesis of a Bioactive Thiazole Carboxamide Derivative (Illustrative)
This protocol illustrates the subsequent conversion of the coupled product to a bioactive carboxamide, a common pharmacophore in kinase inhibitors.[6]
Step 1: Hydrolysis of the Ester
-
Dissolve the purified 5-arylthiazole ethyl ester in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF), add HATU (1.2 equiv) and diisopropylethylamine (DIPEA) (3.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aniline (1.1 equiv) and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final bioactive thiazole carboxamide.
Visualizations
Caption: Synthetic workflow for bioactive 5-arylthiazoles.
Caption: c-Met signaling pathway inhibition.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Organic Light-Emitting Diodes (OLEDs)
Application Note APN-OLED-001
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of OLEDs is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transport layers. Heterocyclic compounds, particularly those containing thiazole moieties, have garnered considerable interest due to their unique electronic and photophysical properties.
This document outlines the potential application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a key building block in the synthesis of novel materials for high-performance OLEDs. This thiazole-based boronic ester serves as a versatile precursor for creating extended π-conjugated systems via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] The incorporation of a thiazole unit can enhance charge transport and introduce desirable electroluminescent characteristics.
While direct reports on the use of this compound in OLEDs are not prevalent, this application note presents a hypothetical synthetic route to a novel thiazole-based emissive material and details the subsequent fabrication and characterization of a prototype OLED device. The protocols and expected performance data are based on established methodologies and the performance of analogous heterocyclic compounds in OLEDs.[4][5][6]
Hypothetical Material Synthesis and Characterization
1. Synthesis of a Novel Thiazole-Based Emissive Material
A hypothetical blue-emitting material, hereafter referred to as Thiazole-Carbazole Blue (TCB-1) , can be synthesized using this compound and a suitable carbazole derivative via a Suzuki-Miyaura cross-coupling reaction. Carbazole moieties are well-known for their excellent hole-transporting properties and high thermal stability.[5][6]
Reaction Scheme:
Experimental Protocol: Synthesis of TCB-1
-
Reactants:
-
This compound (1.0 eq)
-
9-(4-bromophenyl)-9H-carbazole (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Toluene/H₂O (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 9-(4-bromophenyl)-9H-carbazole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, extract the product with dichloromethane (DCM) and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, TCB-1.
-
2. Characterization of TCB-1
The synthesized TCB-1 would be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission properties in solution and as a thin film.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
OLED Device Fabrication and Performance
1. Device Structure
A multi-layer OLED device can be fabricated using TCB-1 as the emissive layer (EML). A typical device architecture is as follows:[5][6][7]
ITO / PEDOT:PSS / NPB / TCB-1 / TPBi / LiF / Al
-
ITO (Indium Tin Oxide): Transparent anode
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole injection layer (HIL)
-
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine): Hole transport layer (HTL)
-
TCB-1: Emissive layer (EML)
-
TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)): Electron transport layer (ETL)
-
LiF (Lithium Fluoride): Electron injection layer (EIL)
-
Al (Aluminum): Cathode
2. Experimental Protocol: OLED Fabrication
The fabrication process is carried out in a cleanroom environment under a nitrogen atmosphere.
-
Substrate Cleaning:
-
Patterned ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[8]
-
The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Deposition of Organic Layers:
-
A thin layer (30-40 nm) of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at 120 °C for 15 minutes in a glovebox.[8]
-
The NPB (40 nm), TCB-1 (20 nm), and TPBi (30 nm) layers are sequentially deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
A thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) are deposited by thermal evaporation through a shadow mask to define the cathode area.
-
-
Encapsulation:
-
The completed device is encapsulated using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
3. Expected Device Performance
The performance of the hypothetical TCB-1 based OLED is expected to be competitive with other blue fluorescent OLEDs. The following table summarizes the anticipated performance metrics.
| Parameter | Expected Value |
| Emission Peak (EL) | ~450 - 470 nm (Blue) |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Turn-on Voltage | < 4.0 V |
| Maximum Luminance | > 5,000 cd/m² |
| Maximum Current Efficiency | > 5.0 cd/A |
| Maximum Power Efficiency | > 3.0 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 5% |
Visualizations
Figure 1: Synthetic workflow for the hypothetical TCB-1 material.
Figure 2: Experimental workflow for OLED device fabrication.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic materials for OLED applications. Through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling, it can be incorporated into larger π-conjugated systems designed to exhibit specific electronic and photophysical properties. The hypothetical TCB-1 material serves as an example of how this precursor can be utilized to create efficient blue-emitting materials. The detailed protocols for material synthesis and device fabrication provide a roadmap for researchers and scientists to explore the potential of thiazole-based compounds in advancing OLED technology. Further research and development in this area are anticipated to yield materials with even greater performance and stability, contributing to the next generation of displays and solid-state lighting.
References
- 1. Buy this compound-2-carboxamide [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
Application Notes and Protocols for the Functionalization of the Thiazole Ring at the C5 Position Using Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the thiazole ring at the C5 position through the formation of a boronic ester intermediate and its subsequent use in cross-coupling reactions. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the C5-functionalized thiazole scaffold in a wide range of biologically active compounds and functional materials.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Functionalization of this heterocycle allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The C5 position of the thiazole ring is a common site for modification to explore structure-activity relationships (SAR). The conversion of the C5-H bond to a C-B bond, specifically a boronic acid pinacol ester (Bpin), provides a versatile handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This document outlines two primary methodologies for the synthesis of C5-borylated thiazoles: a two-step synthesis from a dihalogenated precursor and a direct iridium-catalyzed C-H borylation. A detailed protocol for the subsequent Suzuki-Miyaura cross-coupling of the resulting thiazole-5-boronic acid pinacol ester with aryl halides is also provided.
Methodology 1: Synthesis of Thiazole-5-Boronic Acid Pinacol Ester from 2,5-Dibromothiazole
This approach involves a two-step sequence starting from the commercially available 2,5-dibromothiazole. The first step is a selective functionalization at the C2 position, followed by a palladium-catalyzed borylation at the C5 position.
Experimental Protocol: Synthesis of 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Step 1: Synthesis of 5-bromo-2-formylthiazole
-
Dissolve 2,5-dibromothiazole (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-formylthiazole.
Step 2: Synthesis of 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
-
To a mixture of 5-bromo-2-formylthiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq) in a flask, add anhydrous 1,4-dioxane.
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiazole-5-boronic acid pinacol ester.
Methodology 2: Direct Iridium-Catalyzed C-H Borylation at the C5 Position
Direct C-H activation and borylation is a more atom-economical approach that avoids the use of pre-functionalized substrates. Iridium-catalyzed reactions have been shown to be effective for the borylation of various heterocycles. The regioselectivity of the borylation on the thiazole ring is influenced by steric and electronic factors. For many 2-substituted thiazoles, the C5 position is the preferred site of borylation.
General Experimental Protocol: Iridium-Catalyzed C5-Borylation of 2-Substituted Thiazoles
-
In a glovebox or under an inert atmosphere, combine the 2-substituted thiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.5 eq), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in a screw-cap vial.
-
Add anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) as the solvent.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C5-borylated thiazole product.
Application: Suzuki-Miyaura Cross-Coupling of Thiazole-5-Boronic Acid Pinacol Ester
The synthesized thiazole-5-boronic acid pinacol ester is a versatile intermediate for introducing aryl, heteroaryl, or vinyl substituents at the C5 position via the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the thiazole-5-boronic acid pinacol ester (1.0 eq), the aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the C5-functionalized thiazole.
Data Presentation
The following tables summarize typical yields for the synthesis of the thiazole-5-boronic ester and its subsequent Suzuki-Miyaura cross-coupling with various aryl bromides.
Table 1: Synthesis of Thiazole-5-Boronic Acid Pinacol Esters
| Starting Material | Method | Product | Yield (%) |
| 5-Bromo-2-formylthiazole | Palladium-catalyzed Borylation | 2-formyl-5-(Bpin)thiazole | 75-90% |
| 2-Phenylthiazole | Iridium-catalyzed C-H Borylation | 2-Phenyl-5-(Bpin)thiazole | 60-85% |
| 2-Methylthiazole | Iridium-catalyzed C-H Borylation | 2-Methyl-5-(Bpin)thiazole | 55-80% |
Table 2: Suzuki-Miyaura Coupling of 2-Substituted-5-(Bpin)thiazoles with Aryl Bromides
| Thiazole Boronic Ester | Aryl Bromide | Product | Yield (%) |
| 2-Formyl-5-(Bpin)thiazole | 4-Bromotoluene | 2-Formyl-5-(4-tolyl)thiazole | 88% |
| 2-Formyl-5-(Bpin)thiazole | 4-Bromoanisole | 2-Formyl-5-(4-methoxyphenyl)thiazole | 92% |
| 2-Formyl-5-(Bpin)thiazole | 1-Bromo-4-fluorobenzene | 2-Formyl-5-(4-fluorophenyl)thiazole | 85% |
| 2-Phenyl-5-(Bpin)thiazole | 3-Bromopyridine | 2-Phenyl-5-(pyridin-3-yl)thiazole | 78% |
| 2-Phenyl-5-(Bpin)thiazole | 1-Bromo-3,5-dimethylbenzene | 2-Phenyl-5-(3,5-dimethylphenyl)thiazole | 91% |
Visualizations
Experimental Workflow
Caption: Workflow for C5-functionalization of thiazoles.
Application Example: Inhibition of p38 MAPK Signaling Pathway
C5-functionalized thiazoles have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. For instance, 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to inhibit p38α MAPK.[1] The diagram below illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by such compounds.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
Application Notes and Protocols for the Suzuki Coupling of Heteroaryl Boronic Esters: The Critical Role of the Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crucial role of the base in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on its application with heteroaryl boronic esters. This document offers comparative data on the performance of various bases, detailed experimental protocols, and visual guides to the reaction mechanism and workflow, aiming to facilitate the optimization of this pivotal reaction in synthetic chemistry.
The Role of the Base in the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[1] The base plays a multifaceted role in the catalytic cycle, primarily in the crucial transmetalation step.[2]
There are two primary mechanistic pathways proposed for the action of the base:
-
Boronate Pathway: The base activates the boronic acid or ester by forming a more nucleophilic "ate" complex (boronate). This boronate species then readily undergoes transmetalation with the palladium(II) complex.[1]
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This intermediate then reacts with the neutral boronic acid or ester in the transmetalation step.[3]
The operative pathway is influenced by the specific base, solvent, and substrates employed. For heteroaryl boronic esters, which can be sensitive to certain reaction conditions, the selection of an appropriate base is paramount to avoid side reactions such as protodeboronation.[4]
Comparative Performance of Bases in Suzuki Coupling of Heteroaryl Boronic Esters
The selection of the base is highly dependent on the nature of the heteroaryl boronic ester and the coupling partner. The following tables summarize quantitative data from various studies, showcasing the impact of different bases on the reaction yield.
Table 1: Comparison of Bases for the Suzuki Coupling of 2-Thiopheneboronic Acid Pinacol Ester with Pyridine-2-sulfonyl fluoride
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 82 |
| 2 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 4 | NaF | Dioxane/H₂O (4:1) | 100 | 45 |
| 5 | KF | Dioxane/H₂O (4:1) | 100 | 60 |
| 6 | CsF | Dioxane/H₂O (4:1) | 100 | 78 |
| 7 | Li₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |
| 8 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 9 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 68 |
| 10 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 55 |
Reaction conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Base (0.9 mmol), Solvent (1 mL). Yields determined by HPLC/UV. Data sourced from Rueda-Espinosa, J. et al. (2023).[3][5]
Table 2: Base Screening for the Suzuki Coupling of (6-methoxypyridin-2-yl)boronic acid pinacol ester with Bromobenzene
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | <5 |
| 2 | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 90 | <5 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 | <5 |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 10 |
| 5 | POPd | CsF / t-BuOLi | Dioxane | 90 | 85 |
| 6 | POPd | CsF / i-PrOLi | Dioxane | 90 | 82 |
Reaction conditions: Bromobenzene (1.0 equiv), (6-methoxypyridin-2-yl)boronic acid pinacol ester (1.2 equiv), Catalyst (3 mol%), Base (3.0 equiv), Solvent. Isolated yields. Data sourced from Organic Letters, 2007, 9 (26), pp 5449–5452.
Experimental Protocols
The following are detailed protocols for conducting Suzuki coupling reactions with heteroaryl boronic esters.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for a variety of heteroaryl boronic esters and aryl halides.
Materials:
-
Heteroaryl boronic ester (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl halide, heteroaryl boronic ester, base, and palladium catalyst under an inert atmosphere.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2][6]
Specific Protocol: Synthesis of 2-(6-methoxypyridin-2-yl)bromobenzene
This protocol is an example of a high-yielding Suzuki coupling of a heteroaryl boronic ester.
Materials:
-
Bromobenzene (1.0 equiv, e.g., 157 mg, 1.0 mmol)
-
(6-methoxypyridin-2-yl)boronic acid pinacol ester (1.2 equiv, e.g., 282 mg, 1.2 mmol)
-
POPd catalyst (3 mol%, e.g., 21 mg, 0.03 mmol)
-
Cesium fluoride (CsF) (2.0 equiv, e.g., 304 mg, 2.0 mmol)
-
Lithium tert-butoxide (t-BuOLi) (1.0 equiv, e.g., 80 mg, 1.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Resealable reaction tube
Procedure:
-
To a resealable reaction tube, add bromobenzene, (6-methoxypyridin-2-yl)boronic acid pinacol ester, POPd catalyst, CsF, and t-BuOLi.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product.
Visualizing the Process: Diagrams
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Logical Relationships in Base Selection
Caption: Factors influencing the selection of a base for Suzuki coupling.
References
- 1. youtube.com [youtube.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
one-pot synthesis involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its utility shines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the efficient construction of carbon-carbon bonds. This allows for the synthesis of complex molecules, including biaryl and heteroaryl structures that are scaffolds for many biologically active compounds. The thiazole ring itself is a key pharmacophore found in numerous FDA-approved drugs and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
These application notes provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction to synthesize various 5-arylthiazoles. This method offers high efficiency and good yields for a range of substrates.
Core Application: One-Pot Suzuki-Miyaura Cross-Coupling
The one-pot Suzuki-Miyaura reaction is a powerful method for the synthesis of 5-arylthiazoles from this compound and various aryl halides. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The reaction proceeds smoothly in a mixture of an organic solvent and water.
Quantitative Data Summary
The following table summarizes the yields of 5-arylthiazoles obtained from the one-pot Suzuki-Miyaura cross-coupling reaction with different aryl halides.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 5-(4-Methoxyphenyl)thiazole | 80 |
| 2 | 1-Iodo-4-nitrobenzene | 5-(4-Nitrophenyl)thiazole | 90 |
| 3 | 4-Iodobenzonitrile | 4-(Thiazol-5-yl)benzonitrile | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(Trifluoromethyl)phenyl)thiazole | 75 |
| 5 | 3-Iodopyridine | 3-(Thiazol-5-yl)pyridine | 60 |
| 6 | 4-Bromobenzaldehyde | 4-(Thiazol-5-yl)benzaldehyde | 35 |
Experimental Protocol
One-Pot Synthesis of 5-Arylthiazoles via Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Celite®
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (2.0 equivalents), the desired aryl halide (1.0 equivalent), and sodium carbonate (2.5 equivalents).
-
Add a solvent mixture of dioxane and water (3:1 ratio).
-
Purge the reaction mixture with argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aryl halide starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash it three times with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-arylthiazole.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 5-arylthiazoles.
Application in Drug Development: Targeting Kinase Signaling Pathways
5-Arylthiazole derivatives are of significant interest in drug development as they have been shown to be potent inhibitors of various protein kinases.[1] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. For instance, some 5-arylthiazoles have been investigated as inhibitors of p38 MAPK and VEGFR-2, which are key players in inflammatory responses and angiogenesis, respectively.[2]
The diagram below illustrates a simplified p38 MAPK signaling pathway, a potential target for 5-arylthiazole-based inhibitors.
Caption: Inhibition of the p38 MAPK signaling pathway by 5-arylthiazoles.
References
The Versatility of Thiazole Derivatives in Advanced Materials Science
Application Notes and Protocols for Researchers
Thiazole, a sulfur and nitrogen-containing five-membered aromatic heterocycle, has emerged as a critical building block in the design and synthesis of novel materials for a wide range of applications. Its unique electronic properties, rigid planar structure, and propensity for strong intermolecular interactions make it an attractive component for organic electronics, sensors, and liquid crystals. This document provides detailed application notes and experimental protocols for the use of thiazole derivatives in materials science, aimed at researchers, scientists, and professionals in drug and materials development.
Organic Photovoltaics: Engineering High-Efficiency Solar Cells
Thiazole derivatives have been instrumental in advancing the field of organic solar cells (OSCs), primarily by enabling the creation of polymer donors with wide bandgaps and deep Highest Occupied Molecular Orbital (HOMO) energy levels. This strategic design helps to increase the open-circuit voltage (Voc) and, consequently, the power conversion efficiency (PCE) of OSC devices.[1][2]
Application Note:
The incorporation of electron-withdrawing thiazole units into a polymer backbone effectively lowers the HOMO level of the resulting material.[1] This is advantageous in OSCs as a deeper HOMO level in the donor polymer, relative to the acceptor material, leads to a larger potential difference and thus a higher Voc. Furthermore, the rigid and planar nature of the thiazole ring can promote beneficial molecular packing and ordering in the active layer of the solar cell, which facilitates efficient charge transport.[3] Thiazole-containing polymers have been successfully employed as both electron donors and as a third component in ternary blend OSCs to enhance device performance.[1]
Quantitative Data: Thiazole-Based Polymers in Organic Solar Cells
| Polymer Name | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | HOMO Level (eV) | Optical Bandgap (eV) | Reference |
| PSZ | BTP-eC9 | 0.88 | - | - | 8.15 | -5.70 | 2.0 | [1] |
| PBDT-oTz | - | - | - | - | 15.02 | - | - | [4] |
| PBDT-iTz | - | - | - | - | 6.39 | - | - | [4] |
| PTETz-80F | L8-BO | - | - | - | 12.69 | - | - | [5] |
| P1 | PC61BM | - | - | - | 2.72 | -5.24 | 1.88 | [2] |
| P2 | PC61BM | - | - | - | - | -5.35 | 1.76 | [2] |
Experimental Protocol: Synthesis of a Thiazole-Containing Copolymer for OSCs (Stille Coupling)
This protocol describes a general procedure for the synthesis of a thiazole-based conjugated polymer, such as P1, via a palladium-catalyzed Stille coupling reaction.[2]
Materials:
-
2,5-bis(trimethylstannyl)thiazolo[5,4-d]thiazole
-
Dibrominated comonomer (e.g., 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,5-bis(trimethylstannyl)thiazolo[5,4-d]thiazole (1.0 mmol), the dibrominated comonomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Add 20 mL of anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour the mixture into 200 mL of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Experimental Workflow: OSC Device Fabrication
Caption: Workflow for fabricating organic solar cell devices.
Organic Field-Effect Transistors: High-Performance Charge Transport
Thiazole derivatives are also key components in organic field-effect transistors (OFETs), where they can be engineered to exhibit either p-type, n-type, or ambipolar charge transport characteristics.[6] The electron-deficient nature of the thiazole ring makes it a suitable building block for n-type semiconductors, while its incorporation into donor-acceptor copolymers allows for tuning of the charge transport properties.[6]
Application Note:
The charge carrier polarity in thiazoloisoindigo (TzII)-based polymers can be controlled by adjusting the number of thiophene units between the acceptor moieties.[6] Increasing the number of thiophene rings can shift the charge carrier polarity from electron-dominated ambipolar transport to unipolar hole transport. This provides a powerful molecular design strategy for optimizing the performance of polymer OFETs for specific applications.[6]
Quantitative Data: Thiazole-Based Polymers in OFETs
| Polymer Name | Charge Carrier Polarity | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |
| P(TzII-dTh-dTh) | p-type | 1.43 | - | [6] |
| P(TzII-dTh-dTz) | Ambipolar | 0.38 | 0.56 | [6] |
| P1 | p-type | 2.8 x 10⁻³ | - | [2] |
Experimental Protocol: OFET Device Fabrication
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (300 nm)
-
Thiazole-based polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source/drain electrodes)
-
Photolithography masks
Procedure:
-
Clean the Si/SiO₂ substrates by ultrasonication in acetone and isopropanol, followed by drying with nitrogen.
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a dilute OTS solution in toluene.
-
Define the source and drain electrodes on the substrate using photolithography and deposit Gold (e.g., 50 nm) by thermal evaporation, followed by lift-off.
-
Spin-coat the thiazole-based polymer solution onto the substrate to form the active layer.
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Characterize the device performance in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
Structure-Property Relationship: Charge Polarity in TzII-based Polymers
Caption: Tuning charge polarity in thiazole-based polymers.
Sensors: Selective and Sensitive Detection
The unique chemical properties of thiazole derivatives, including the presence of nitrogen and sulfur heteroatoms, make them excellent candidates for the development of chemosensors. Thiazole-linked covalent organic frameworks (COFs) and conjugated polymers have been designed for the selective and sensitive detection of various analytes, including water and metal ions.[7][8]
Application Note:
Thiazole-linked COFs can exhibit hydrochromic properties, changing color in the presence of water. This is due to the protonation of the nitrogen atoms in the thiazole rings by water molecules.[7] The strong basicity of the thiazole nitrogen sites, which can be further enhanced by electron-donating groups on the framework, leads to a visible color change and a red shift in the UV-vis absorption spectrum.[7] This allows for the naked-eye detection of trace amounts of water in organic solvents. Similarly, thiazole-based conjugated polymers can act as fluorescent "turn-off" sensors for metal ions like Hg²⁺ and Ag⁺.[5]
Quantitative Data: Thiazole-Based Sensors
| Material | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| TZ-COF-6 | Water in DMF | Colorimetric | 0.06% | [7] |
| TZ-COF-6 | Water in EtOH | Colorimetric | 0.53% | [7] |
| BBTC-IT COF | Hg²⁺ | Fluorescence | 60 nM | [9] |
Experimental Protocol: Synthesis of a Thiazole-Linked COF for Water Sensing
This protocol describes the synthesis of a thiazole-linked COF (TZ-COF) via a three-component reaction.[7]
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
2,5-Dimethoxyterephthalaldehyde
-
Elemental sulfur
-
1,4-Dioxane
-
Mesitylene
-
6 M Aqueous HCl
Procedure:
-
In a Pyrex tube, add TAPB (0.2 mmol), 2,5-dimethoxyterephthalaldehyde (0.3 mmol), and sulfur (0.9 mmol).
-
Add a mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL) to the tube.
-
Add 0.2 mL of 6 M aqueous HCl.
-
Flash freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.
-
Heat the sealed tube at 120 °C for 3 days.
-
Cool the tube to room temperature, open it, and collect the solid product by filtration.
-
Wash the product with acetone and tetrahydrofuran.
-
Soxhlet extract the solid with methanol for 24 hours.
-
Dry the final COF product under vacuum at 80 °C.
Logical Relationship: Water Sensing Mechanism of TZ-COF-6
Caption: Mechanism of water sensing by a thiazole-based COF.
Liquid Crystals: Tailoring Mesomorphic Properties
Thiazole derivatives have also been explored for their applications in liquid crystals. The rigid, linear structure of molecules incorporating thiazole rings can lead to the formation of various mesophases, such as nematic and smectic phases.[1][10] The specific liquid crystalline behavior can be tuned by modifying the molecular structure, for instance, by altering the length of alkoxy chains attached to the thiazole-containing core.[1]
Application Note:
The introduction of a thiazole ring into a mesogenic core can influence the type and stability of the liquid crystalline phase. For example, Schiff bases containing a thiazole moiety have been shown to exhibit nematic mesophases.[1] The presence of a lateral hydroxyl group in benzothiazole-based liquid crystals can disrupt the mesophase formation, highlighting the sensitivity of the liquid crystalline properties to subtle changes in molecular structure.[11][12]
Experimental Protocol: Synthesis of a Thiazole-Based Schiff Base Liquid Crystal
This protocol outlines the synthesis of a Schiff base liquid crystal containing a thiazole ring.[1]
Materials:
-
2-Amino-4-(4'-hydroxyphenyl)-1,3-thiazole
-
4-n-Alkoxybenzaldehyde
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 2-amino-4-(4'-hydroxyphenyl)-1,3-thiazole (1.0 mmol) and the desired 4-n-alkoxybenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure liquid crystalline compound.
-
Characterize the mesomorphic properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
This document provides a foundational overview and practical protocols for the application of thiazole derivatives in materials science. The versatility of the thiazole moiety continues to inspire the development of new materials with tailored properties for a wide array of advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Suzuki coupling of this compound, providing direct solutions to improve reaction outcomes.
Q1: I am observing a low yield or no product formation in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this compound can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it is active and properly handled. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Improper storage or handling can lead to catalyst deactivation.
-
Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent. For heteroaromatic substrates like thiazoles, these parameters must be carefully optimized.
-
Reagent Quality: Verify the purity of your aryl halide, the thiazole boronic ester, and the base. The thiazole boronic ester can be sensitive to aqueous conditions, leading to degradation.
-
Inert Atmosphere: Oxygen can lead to the formation of unwanted side products through homocoupling of the boronic ester and can also deactivate the catalyst. It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
Q2: What are the common side reactions with this compound and how can I minimize them?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. Thiazole boronic acids and esters can be susceptible to this, especially in the presence of water and a strong base. To minimize protodeboronation:
-
Use anhydrous solvents and reagents.
-
Employ milder bases such as Na₂CO₃ or CsF instead of stronger ones like NaOH or KOH.
-
Consider using a higher equivalence of the boronic ester (e.g., 2 equivalents) to compensate for some loss.[1]
-
-
Homocoupling: This is the self-coupling of the boronic ester to form a bithiazole species, or the self-coupling of the aryl halide. Homocoupling is often promoted by the presence of oxygen in the reaction mixture. To reduce homocoupling:
-
Thoroughly degas your solvent and reaction mixture.
-
Ensure a strict inert atmosphere is maintained throughout the reaction.
-
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
A3: A widely successful and commonly used catalyst for this type of coupling is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] It is a Pd(0) source, so it does not require an in-situ reduction step. A typical catalyst loading is around 5 mol%.
Q4: What are the optimal base and solvent combinations for this reaction?
A4: The choice of base and solvent is critical for a successful Suzuki coupling.
-
Aqueous Conditions: A mixture of dioxane and water (e.g., 3:1 v/v) with sodium carbonate (Na₂CO₃) as the base is a robust system that has been shown to provide good to excellent yields with a variety of aryl halides.[1]
-
Anhydrous Conditions: If your substrates are sensitive to water, a combination of a polar aprotic solvent like dry DMF with a milder base such as cesium fluoride (CsF) can be effective. The addition of a copper(I) co-catalyst, such as CuI, may also be beneficial in anhydrous conditions.[1]
Q5: My reaction is still sluggish or incomplete. What can I do to drive it to completion?
A5: If you are still facing issues with reaction completion, consider the following:
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 80 °C to 100 °C) can often improve reaction rates.
-
Increase Reagent Stoichiometry: Using a larger excess of the this compound (e.g., 2 equivalents instead of 1.1-1.5) can help drive the reaction to completion, especially if protodeboronation is a competing process.[1]
-
Ligand Exchange: If you are using a Pd(II) source with a separate ligand, consider screening different phosphine ligands. Bulky, electron-rich ligands can sometimes improve the efficiency of the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the yields obtained for the Suzuki coupling of this compound with various aryl halides under specific experimental conditions.[1]
| Entry | Aryl Halide | Base | Solvent | Catalyst | Yield (%) |
| 1 | 4-Iodoanisole | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 80 |
| 2 | 4-Bromoaniline | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 70 |
| 3 | 4-Bromobenzonitrile | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 90 |
| 4 | 4-Bromobenzaldehyde | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 50 |
| 5 | 3-Bromobenzaldehyde | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 35 |
| 6 | 2-Bromopyridine | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 65 |
| 7 | 5-Bromofurfural | Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 75 |
| 8 | 4-Iodoanisole | CsF | DMF | Pd(PPh₃)₄/CuI | 65 |
Experimental Protocols
Typical Procedure for Suzuki Cross-Coupling (Aqueous Conditions) [1]
-
To a reaction vessel containing a mixture of this compound (2.0 equiv) and the aryl halide (1.0 equiv) in a 3:1 mixture of dioxane and water, add sodium carbonate (Na₂CO₃, 2.5 equiv).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.
-
Heat the reaction mixture at 80 °C and monitor the consumption of the aryl halide by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate three times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
preventing protodeboronation of thiazole boronic esters in Suzuki reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole boronic esters in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on preventing the undesired protodeboronation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with thiazole boronic esters?
A1: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C-B bond of the boronic ester is cleaved and replaced with a C-H bond. This converts your valuable thiazole boronic ester back into an unsubstituted thiazole, reducing the yield of your desired coupled product. Thiazole rings, being electron-deficient heteroaromatics, are particularly susceptible to this undesired reaction, especially under the basic and often heated conditions required for the Suzuki coupling.
Q2: I am observing significant amounts of the protodeboronated thiazole byproduct. What are the most likely causes?
A2: The primary factors that promote protodeboronation are:
-
Strong Bases: The reaction is often accelerated at high pH. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly increase the rate of protodeboronation.[1]
-
Presence of Water: Water acts as the proton source for the cleavage of the C-B bond. While some Suzuki reactions benefit from aqueous co-solvents, excessive water can exacerbate protodeboronation.[2][3]
-
High Temperatures: Elevated reaction temperatures, while often necessary to drive the Suzuki coupling to completion, can also increase the rate of the competing protodeboronation reaction.
-
Inefficient Catalytic System: If the desired Suzuki coupling is slow, the thiazole boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.
Q3: Are pinacol esters of thiazole boronic acids always more stable than the corresponding boronic acids?
A3: It is a common misconception that converting a boronic acid to its pinacol ester always guarantees greater stability against protodeboronation under basic aqueous conditions. While pinacol esters are generally more stable for storage and handling, their stability in a Suzuki reaction is more nuanced. The overall rate of protodeboronation of a boronic ester can be a function of both direct protodeboronation of the ester and hydrolysis to the boronic acid followed by its protodeboronation.[4][5][6] Therefore, while often beneficial, using a pinacol ester is not a complete solution on its own and should be combined with other preventative strategies.
Q4: What are MIDA boronates and can they help prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) boronates are highly stable, crystalline, and air-stable derivatives of boronic acids. They are unreactive under standard anhydrous Suzuki conditions. However, under mild aqueous basic conditions, they undergo a slow, controlled hydrolysis to release the active boronic acid. This "slow-release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, which minimizes its decomposition via protodeboronation while still allowing the desired Suzuki coupling to proceed.[7] This makes them an excellent choice for challenging substrates like thiazole boronic acids.
Troubleshooting Guide
Problem: Low yield of the desired coupled product and a significant amount of protodeboronated thiazole is observed.
Below is a step-by-step guide to troubleshoot and optimize your reaction to minimize protodeboronation.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting Suzuki reactions of thiazole boronic esters.
Step 1: Evaluate the Base
The choice and amount of base are critical. Strong, hydroxide-containing bases often accelerate protodeboronation.
-
Recommendation: Switch to a milder, non-hydroxide base.
-
Good choices: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).
-
Bases to avoid: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
-
Step 2: Assess the Solvent System
Water is the proton source for protodeboronation. While often necessary for the catalytic cycle, its amount should be minimized.
-
Recommendation:
-
Use anhydrous solvents (e.g., dioxane, THF, toluene) if your system is compatible. Ensure all glassware is thoroughly dried.
-
If an aqueous co-solvent is required, reduce the water content (e.g., use a 10:1 or higher ratio of organic solvent to water).
-
Step 3: Optimize the Temperature
Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.
-
Recommendation:
-
Attempt the reaction at a lower temperature (e.g., 60-80 °C).
-
If the reaction is too slow at lower temperatures, consider improving the catalyst system rather than simply increasing the heat.
-
Step 4: Enhance Catalyst Efficiency
A faster Suzuki coupling will outcompete the slower protodeboronation side reaction.
-
Recommendation:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) can accelerate the productive reaction.
-
Use High-Activity Catalysts: Employ modern, electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). These systems are designed for efficient cross-coupling of challenging substrates.
-
Step 5: Use a Stabilized Boron Reagent
If the above optimizations are insufficient, the thiazole boronic ester itself may be too unstable under the reaction conditions.
-
Recommendation:
-
MIDA Boronates: As discussed in the FAQs, using a thiazole MIDA boronate is a highly effective strategy for a "slow-release" of the active boronic acid, minimizing its decomposition.[7]
-
Trifluoroborate Salts: Potassium thiazolyltrifluoroborate salts are another class of stable precursors that slowly hydrolyze in situ to the boronic acid.
-
Quantitative Data Summary
While direct kinetic data for the protodeboronation of thiazole boronic esters under various Suzuki conditions is sparse in the literature, the following table summarizes successful reaction conditions for the coupling of challenging heteroaryl boronic acids/esters, which can serve as a starting point for optimization.
| Heteroaryl Boronic Acid/Ester | Aryl Halide | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65 | 75 | [8] |
| 2-Pyridylboronate | Aryl Bromide | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | K₃PO₄ (3) | Dioxane | 100 | 82 | [9] |
| N-Boc-indolylboronic acid | Vinyl Chloride | Pd(OAc)₂ (2-4) / SPhos (4-8) | CsF (1.4) | Isopropanol | 85 | 88 | [10] |
| 2-Furyl MIDA boronate | Aryl Chloride | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (7.5) | Dioxane/H₂O (5:1) | 60 | 94 | [7] |
Key Mechanisms and Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.
Recommended Experimental Protocol
This general protocol is a good starting point for the Suzuki-Miyaura coupling of a thiazole boronic ester with an aryl bromide, designed to minimize protodeboronation. Note: This protocol should be optimized for each specific substrate combination.
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the thiazole boronic acid pinacol ester (1.2-1.5 equiv.), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
2. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Add degassed solvent (e.g., dioxane or THF, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe. If a co-solvent is necessary, use a minimal amount of degassed water (e.g., 10:1 dioxane/H₂O).
3. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the aryl bromide and the formation of both the desired product and the protodeboronated thiazole. Aim for the shortest reaction time necessary for high conversion.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
5. Analysis:
-
Characterize the final product by NMR and mass spectrometry. To quantify the efficiency of the reaction in suppressing the side reaction, obtain a ¹H NMR of the crude product mixture before chromatography. Compare the integration of a characteristic peak of the desired product to that of the proton that replaced the boronic ester in the byproduct.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Question: I am observing a low yield of my target compound after column chromatography. What are the potential causes and solutions?
Answer: Low recovery of this compound from silica gel chromatography is a common issue. Several factors can contribute to this problem:
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Product Decomposition on Silica Gel: Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the pinacol ester to the corresponding boronic acid.
-
Strong Adsorption to Silica Gel: The Lewis acidic boron atom and the nitrogen atom in the thiazole ring can interact strongly with the silanol groups on the silica surface, causing the compound to adhere to the stationary phase.[1]
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Improper Solvent System: An inappropriate eluent may not be effective at desorbing the compound from the silica gel.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it is advisable to check the stability of your compound on silica gel. This can be done by spotting the crude material on a TLC plate, allowing it to sit for an hour, and then developing the plate to see if any degradation has occurred.
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Deactivate the Silica Gel: To minimize decomposition and strong adsorption, the silica gel can be deactivated. This can be achieved by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), before packing the column.[1]
-
Use Boric Acid-Impregnated Silica Gel: Another effective method is to use silica gel that has been impregnated with boric acid. This can help to suppress the loss of the boronic ester due to over-adsorption.
-
Optimize the Eluent System: A less polar solvent system may reduce the interaction between the compound and the silica gel. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Consider a Different Stationary Phase: If issues persist, consider using a different stationary phase, such as neutral alumina.
Question: My purified fractions are still showing impurities. How can I improve the separation?
Answer: Co-elution of impurities is a frequent challenge. Here are some strategies to enhance separation:
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Fine-tune the Solvent System: Small adjustments to the eluent composition can significantly impact separation. Experiment with different solvent ratios and consider using a three-component solvent system to modulate selectivity.
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Employ Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can often provide better separation of compounds with similar polarities compared to isocratic elution (using a single solvent mixture).
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Reduce the Column Load: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
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Identify the Impurities: If possible, identify the major impurities. Common impurities in the synthesis of thiazole boronic esters can include unreacted starting materials (e.g., 5-bromothiazole), homocoupled byproducts, and hydrolyzed boronic acid. Knowing the nature of the impurities can help in selecting the appropriate purification strategy.
Question: The compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system. What should I do?
Answer: If your compound is not moving from the origin of the TLC plate, it indicates very strong adsorption to the silica gel.
-
Confirm Compound Identity: First, ensure that the spot on the baseline is indeed your target compound and not a highly polar impurity or decomposed material.
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Use a More Polar Eluent System: While you may have tried polar solvents, consider adding a small amount of a very polar solvent like methanol to your eluent system (e.g., dichloromethane with 1-5% methanol).
-
Deactivate the Silica Gel: As mentioned previously, deactivating the silica gel with triethylamine can reduce the strong interactions causing your compound to stick to the baseline.
-
Alternative Purification Techniques: If column chromatography on silica gel is not feasible, consider other purification methods such as preparative HPLC, crystallization, or distillation if the compound is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for the elution is a mixture of non-polar and polar solvents. Based on literature for similar compounds, a gradient of ethyl acetate in hexane or petroleum ether is recommended. You can start with 10% ethyl acetate in petroleum ether and gradually increase the concentration of ethyl acetate.[2] A reported TLC Rf for a similar boronic ester was 0.4 in a 7:3 mixture of ethyl acetate and hexane.[1]
Q2: How can I visualize this compound on a TLC plate if it is not UV active?
A2: If the compound is not UV active, you can use a variety of staining solutions. A common and effective stain for general organic compounds is potassium permanganate (KMnO₄). Other general-purpose stains include ceric ammonium molybdate (CAM) and vanillin.
Q3: Is it possible to avoid column chromatography altogether?
A3: In some cases, if the crude product is of high purity (e.g., >90% by NMR), it may be possible to use it in the next step without chromatographic purification.[1] Alternatively, recrystallization from a suitable solvent system can be an effective purification method. For the target compound, slow evaporation from diethyl ether has been reported to yield crystals suitable for X-ray analysis, suggesting crystallization could be a viable option.
Experimental Protocols
TLC Analysis
A typical procedure for thin-layer chromatography (TLC) analysis is as follows:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the chosen eluent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Calculate the Rf value for the product spot.
Column Chromatography Protocol
The following is a general protocol for the purification of this compound by flash column chromatography.
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
If deactivation is desired, add 0.1-1% triethylamine to the slurry.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions of a suitable volume.
-
Monitor the elution by TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Recommended Starting Conditions for TLC and Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| TLC Eluent System | 10-30% Ethyl Acetate in Hexane/Petroleum Ether |
| Column Eluent System | Gradient of 5% to 50% Ethyl Acetate in Hexane/Petroleum Ether |
| Visualization | UV light (254 nm), Potassium Permanganate or Ceric Ammonium Molybdate stain |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Decomposition on silica, strong adsorption | Deactivate silica with triethylamine, use boric acid-impregnated silica, use a less polar eluent. |
| Poor Separation | Inappropriate solvent, column overload | Optimize eluent system, use gradient elution, reduce sample load. |
| Compound at Baseline | Very strong adsorption | Use a more polar eluent (e.g., with methanol), deactivate silica gel. |
| Product Streaking | Sample too concentrated, interaction with silica | Dilute sample before loading, deactivate silica gel. |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
common side reactions in the synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(thiazol-5-yl)boronic acid pinacol ester?
The most prevalent method is the Palladium-catalyzed Miyaura borylation of a 5-halothiazole (typically 5-bromothiazole or 5-iodothiazole) with bis(pinacolato)diboron (B₂pin₂). This reaction offers good functional group tolerance and generally proceeds under mild conditions.
Q2: What are the key reagents and catalysts for the Miyaura borylation of 5-halothiazole?
Key components for this reaction include:
-
Substrate: 5-bromothiazole or 5-iodothiazole.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂).
-
Palladium Catalyst: A palladium(0) source is required. Common choices include Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), or a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand.
-
Base: A weak base is crucial to avoid side reactions. Potassium acetate (KOAc) is the most commonly used base for Miyaura borylations.[1]
-
Solvent: Anhydrous aprotic solvents such as 1,4-dioxane, dimethyl sulfoxide (DMSO), or toluene are typically used.
Q3: Why is the choice of base so critical in this synthesis?
The choice of base is critical to prevent the subsequent Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting 5-halothiazole, which leads to the formation of a 5,5'-bithiazole impurity.[1] Stronger bases can promote this undesired side reaction. Potassium acetate (KOAc) is generally considered a weak enough base to facilitate the borylation while minimizing this homocoupling side reaction.[1]
Troubleshooting Guide
Low Yield of Desired Product
Problem: The yield of 5-(thiazol-5-yl)boronic acid pinacol ester is consistently low.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) catalyst like Pd(PPh₃)₄, handle it under an inert atmosphere to prevent oxidation. For Pd(II) pre-catalysts, ensure complete reduction to Pd(0) in the catalytic cycle. Consider using a freshly opened bottle of catalyst or a different batch. |
| Poor Quality Reagents | Use anhydrous solvents and ensure the bis(pinacolato)diboron is of high purity. The presence of water can lead to the hydrolysis of the boronic ester product and intermediates. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish. If it is too high, it may promote side reactions and decomposition. The optimal temperature often ranges from 80°C to 110°C. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC-MS. The reaction may require longer heating times for complete conversion of the starting material. |
Presence of Significant Impurities
Problem: The crude product contains significant amounts of byproducts.
| Impurity | Identification | Troubleshooting Suggestion |
| 5,5'-Bithiazole | This homocoupling product will have a higher molecular weight than the starting material and the desired product. It can be identified by LC-MS. | This is a common byproduct resulting from a Suzuki-Miyaura coupling between the product and the starting material.[1] To minimize its formation, use a weak base like potassium acetate (KOAc). Avoid stronger bases such as K₂CO₃ or K₃PO₄. Ensure a slight excess of bis(pinacolato)diboron is used. |
| Protodeboronation Product (Thiazole) | This impurity has a lower molecular weight corresponding to the thiazole ring without the boronic ester group. It can be detected by GC-MS. | Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be caused by the presence of moisture or acidic impurities. Ensure all reagents and solvents are anhydrous. The workup should be performed under neutral or slightly basic conditions. |
| Unreacted Starting Material (5-halothiazole) | Can be identified by comparing with a standard of the starting material on TLC or GC-MS. | Increase the reaction time or temperature. Ensure the catalyst is active and used in the correct loading (typically 1-5 mol%). |
| Hydrolyzed Product (5-thiazoleboronic acid) | This will be more polar than the pinacol ester and may streak on a normal-phase silica gel TLC plate. It can be identified by LC-MS. | Avoid exposure to water during workup and purification. Use anhydrous solvents for extraction and chromatography. |
Purification Challenges
Problem: Difficulty in isolating the pure 5-(thiazol-5-yl)boronic acid pinacol ester.
| Issue | Troubleshooting Suggestion |
| Product decomposition on silica gel | Boronic acid pinacol esters can be sensitive to acidic silica gel, leading to hydrolysis or decomposition.[2] Consider using neutral alumina for column chromatography. Alternatively, a boric acid-impregnated silica gel can be used to suppress the over-adsorption and decomposition of the boronic ester.[2] |
| Co-elution with impurities | If the homocoupling product (5,5'-bithiazole) is difficult to separate, optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method if the product is a solid. |
| Streaking on TLC plate | Streaking is often an indication of the presence of the more polar boronic acid due to hydrolysis. To minimize this, use a mobile phase containing a small amount of a neutral or basic modifier, or use the alternative stationary phases mentioned above. |
Experimental Protocols
Synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester via Miyaura Borylation
This protocol is a general guideline based on typical Miyaura borylation conditions. Optimization may be required.
Materials:
-
5-bromothiazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).
-
Add anhydrous 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina or boric acid-impregnated silica gel, eluting with a gradient of ethyl acetate in hexanes.
Data Presentation
The following table provides a template for summarizing quantitative data from experimental optimizations. Researchers should aim to collect and present their data in a similar format to facilitate comparison and analysis.
| Entry | Pd Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield of Product (%) | Yield of 5,5'-Bithiazole (%) |
| 1 | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 12 | Data | Data |
| 2 | Pd(PPh₃)₄ (5) | KOAc (3) | Dioxane | 80 | 12 | Data | Data |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane | 80 | 12 | Data | Data |
| 4 | Pd(dppf)Cl₂ (3) | KOAc (3) | DMSO | 80 | 12 | Data | Data |
Visualizations
Caption: Catalytic cycle of the Miyaura borylation for the synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester.
Caption: Common side reactions in the synthesis and workup of 5-(thiazol-5-yl)boronic acid pinacol ester.
Caption: A logical workflow for troubleshooting common issues in the synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester.
References
effect of solvent on the efficiency of Suzuki-Miyaura coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the Suzuki-Miyaura coupling of heteroaromatic boronic esters like 5-(pinacolboranyl)thiazole?
A1: A variety of solvents can be employed for the Suzuki-Miyaura cross-coupling reaction.[1] Common choices for heteroaromatic substrates include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and amides (e.g., DMF).[1] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[1] For heterocyclic substrates, aqueous solvent systems can sometimes be more effective than anhydrous conditions.[2] For instance, aqueous n-butanol has been shown to be an efficient solvent for the Suzuki coupling of other heteroaryl boronic acids.[2]
Q2: How does the choice of solvent impact the reaction efficiency?
A2: The solvent plays a crucial role in the Suzuki-Miyaura coupling by influencing the solubility of reactants, the activity of the palladium catalyst, and the rate of the catalytic cycle. Poor solubility of the starting materials or the base can lead to low yields. The polarity of the solvent can affect the stability of the catalytic species and the rate of transmetalation. For instance, the use of protic solvents like alcohols can sometimes accelerate the reaction.
Q3: My reaction is giving low to no yield. What are the first troubleshooting steps I should take?
A3: Low yields in Suzuki-Miyaura couplings, especially with nitrogen-containing heterocycles like thiazoles, are a common issue. A systematic approach to troubleshooting should involve checking the following:
-
Catalyst and Ligand: Ensure your palladium source and ligand are active. For challenging couplings, consider using more electron-rich and bulky ligands like XPhos or SPhos.
-
Base: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction.
-
Solvent System: Check for reactant solubility in your chosen solvent. If solubility is an issue, consider switching to a different solvent or using a solvent mixture.
-
Reaction Temperature: Most Suzuki couplings require elevated temperatures, typically between 80-110 °C.[1] A modest increase in temperature might improve a sluggish reaction.
-
Quality of Reagents: Boronic esters, especially of heteroaromatics, can be susceptible to degradation through protodeboronation.[1] Use fresh, high-purity reagents.
Q4: I am observing significant protodeboronation of my thiazole boronic ester. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that lowers the yield of the desired product.[1] To minimize this, you can:
-
Use Anhydrous Conditions: If water is not essential for your base's solubility, using anhydrous solvents and reagents can help.
-
Choose a Milder Base: A very strong base can promote protodeboronation. Consider screening milder bases like KF.
-
Use a More Stable Boronic Ester: While pinacol esters are generally quite stable, if protodeboronation is a persistent issue, you might consider alternative boronic esters like MIDA boronates.
-
Optimize Reaction Time: Prolonged reaction times can lead to increased degradation of the starting material. Monitor the reaction progress and work it up as soon as it is complete.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Consider using a pre-catalyst. |
| Poor solubility of reactants | Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/ethanol). | |
| Suboptimal base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered. | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). |
| Inefficient cross-coupling | Optimize the catalyst and ligand system to favor the cross-coupling pathway. | |
| Protodeboronation of the Boronic Ester | Presence of excess water or acid | Use anhydrous solvents and reagents. Ensure the base is sufficient to neutralize any acidic impurities. |
| Harsh reaction conditions | Use a milder base or lower the reaction temperature. | |
| Catalyst Decomposition (Formation of Palladium Black) | High temperature | Lower the reaction temperature. |
| Inappropriate ligand | Use a more robust ligand that can stabilize the palladium catalyst at the required temperature. |
Quantitative Data on Solvent Effects
| Heteroaryl Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 110 | 16 | 98 | [2] |
| 2-Furanboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 110 | 16 | 97 | [2] |
| Phenylboronic acid | 2-Bromonaphthalene | Pd/C | NaOH | THF/H₂O | Reflux | 6 | 95 | [3] |
| Phenylboronic acid | Bromobenzene | Pd(OAc)₂ | NaOH | MeOH/H₂O | RT | 0.5 | 98.5 | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 90 | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, THF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the aryl halide, and the base.
-
If using a solid palladium source and ligand, add them to the flask.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common Suzuki-Miyaura coupling issues.
References
Technical Support Center: Strategies to Improve the Stability of Heteroaryl Boronic Esters
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to address the inherent instability of heteroaryl boronic esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of my heteroaryl boronic esters?
A1: Heteroaryl boronic esters are susceptible to several degradation pathways, primarily:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic ester group with a hydrogen atom.[1][2] This process is often accelerated under basic conditions and in the presence of protic solvents like water.[2][3]
-
Oxidation: The carbon-boron bond can be oxidized, leading to the formation of phenolic byproducts.[1][2] This can be particularly problematic for electron-rich heteroaryl systems.
-
Hydrolysis: Boronic esters can hydrolyze back to their corresponding boronic acids, especially in the presence of water.[4][5] While boronic esters are generally more stable than boronic acids, this equilibrium can lead to the formation of the less stable acid, which is then more prone to protodeboronation.[1][6] It's a common misconception that esterification always provides greater stability compared to the corresponding boronic acid.[2][6]
Q2: My Suzuki-Miyaura coupling reaction is giving low yields. Could boronic ester instability be the cause?
A2: Yes, low yields in cross-coupling reactions are a common consequence of heteroaryl boronic ester degradation.[7][8] The instability of the C-B bond can lead to decomposition of the starting material before the catalytic cycle can proceed efficiently.[8] This is especially problematic with slower-reacting coupling partners, such as unactivated aryl chlorides, where the extended reaction times and higher temperatures can promote degradation.[8]
Q3: How does pH affect the stability of my boronic esters?
A3: pH plays a critical role in the stability of boronic esters.[9][10] Basic conditions, which are common in Suzuki-Miyaura couplings, can significantly accelerate protodeboronation.[2] The rate of hydrolysis is also strongly influenced by pH.[5][11] For some boronic esters, self- and auto-catalysis of degradation pathways can occur when the pH of the solution is close to the pKa of the boronic acid/ester.[2][6]
Q4: Are there more stable alternatives to common pinacol esters?
A4: Yes, several strategies exist to enhance stability. One of the most effective is the use of N-methyliminodiacetic acid (MIDA) boronates.[12][13] MIDA boronates are exceptionally stable, often existing as free-flowing crystalline solids that are stable to air, moisture, and silica gel chromatography.[12][14] Other options include using sterically bulky diols to form the ester or employing potassium heteroaryltrifluoroborates.[3][7][8] Boronic esters derived from (1,1'-bicyclohexyl)-l,l'-diol have also been shown to exhibit high hydrolytic stability.[5]
Troubleshooting Guide
Issue 1: Significant Protodeboronation Observed (Loss of Boronic Ester)
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Protic Solvents/Impurities | Use rigorously dried solvents and reagents under an inert atmosphere (e.g., Argon or Nitrogen).[3] | Solvent Drying: Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for DMF). Store over molecular sieves. |
| High pH Accelerating Degradation | Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ may be more effective and less detrimental than hydroxides in some cases.[3] | Base Screening: Set up parallel reactions with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) at the same molar equivalence to identify the optimal conditions for your specific substrate. |
| Inherent Instability of the Heteroaryl Moiety | Convert the boronic acid/ester to a more stable surrogate, such as a MIDA boronate.[3][7] | See "Protocol for the Synthesis of MIDA Boronates" below. |
Issue 2: Hydrolysis of Boronic Ester to Boronic Acid During Workup or Chromatography
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Reversibility of Esterification | Use a more robust protecting group like MIDA, which is stable to chromatography.[12][14] | See "Protocol for the Synthesis of MIDA Boronates" below. |
| On-Column Hydrolysis during HPLC Analysis | Use a non-aqueous, aprotic diluent for sample preparation.[15] Employ reversed-phase HPLC with highly basic mobile phases (e.g., pH 12.4) and an ion-pairing reagent, or use non-aqueous capillary electrophoresis (NACE).[15][16] Using columns with low residual silanol activity can also minimize on-column hydrolysis.[17] | Analytical Method: A reported method uses a non-aqueous and aprotic diluent, with a reversed-phase separation using a highly basic mobile phase (pH 12.4) containing an ion-pairing reagent to stabilize the ester during analysis.[15] |
Data Summary: Stability of Boronic Acid Surrogates
The following table summarizes the stability of various boronic acid derivatives, highlighting the advantages of MIDA boronates for benchtop storage.
| Boronic Acid/Ester Type | Substrate | Storage Conditions | Purity After 15 Days | Purity After 60 Days | Reference |
| Boronic Acid | 2-Thiopheneboronic acid | Solid, benchtop, air | <5% | - | [8] |
| MIDA boronate | 2-Thiophene MIDA boronate | Solid, benchtop, air | >95% | >95% | [8] |
| Boronic Acid | Vinylboronic acid | Solid, benchtop, air | <5% | - | [8] |
| MIDA boronate | Vinyl MIDA boronate | Solid, benchtop, air | >95% | >95% | [8] |
| Boronic Acid | 2-Pyridylboronic acid | Solid, benchtop, air | <5% | - | [7][8] |
| MIDA boronate | 2-Pyridyl MIDA boronate | Solid, benchtop, air | >95% | >95% | [7][8] |
Key Experimental Protocols
Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates
This protocol is adapted from procedures developed for creating air-stable boronic acid surrogates.
Materials:
-
Heteroaryl boronic acid or pinacol ester
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add the heteroaryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux under an inert atmosphere. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The MIDA boronate product will often precipitate from the solution. If it does not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography, as MIDA boronates are generally stable to these conditions.[12][14]
Visual Guides
Degradation Pathways of Heteroaryl Boronic Esters
Caption: Major degradation routes for heteroaryl boronic esters.
Troubleshooting Workflow for Unstable Boronic Esters
Caption: A logical workflow for addressing boronic ester instability.
Stabilization via MIDA Boronate Formation
Caption: MIDA ligand rehybridizes boron to sp³ for enhanced stability.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Work-Up Procedures for Suzuki Reactions Involving Thiazole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of Suzuki-Miyaura cross-coupling reactions involving thiazole boronic esters. Thiazole moieties are crucial in many pharmaceutical compounds, making robust and efficient synthetic procedures essential. This guide addresses common challenges encountered during the post-reaction work-up and purification stages.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a thiazole boronic ester shows complete conversion by TLC/LC-MS, but I'm getting a low isolated yield after work-up. What are the common causes?
A1: Low isolated yields after a successful reaction can often be attributed to issues during the work-up and purification stages. Here are the most common culprits when working with thiazole-containing compounds:
-
Product Solubility: Thiazole derivatives can sometimes exhibit moderate polarity, leading to partial solubility in the aqueous layer during extraction, especially if the molecule contains other polar functional groups.
-
Emulsion Formation: The basic nature of the thiazole nitrogen can contribute to the formation of emulsions during acidic or basic aqueous washes, making phase separation difficult and leading to product loss.
-
Palladium Complexation: The product, containing a thiazole ring, can coordinate with residual palladium, making its removal by simple filtration or extraction challenging. This can lead to product loss during purification steps aimed at removing palladium.
-
Product Instability: While generally stable, some substituted thiazoles may be sensitive to strongly acidic or basic conditions used during the work-up, leading to degradation.
Q2: I'm observing a significant amount of homocoupling byproduct from my thiazole boronic ester. How can I minimize this during the reaction and remove it during work-up?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1] To minimize its formation, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]
During work-up, homocoupling byproducts can often be separated from the desired cross-coupled product by column chromatography. Since the homocoupled product has a different molecular weight and often a different polarity compared to the desired product, a carefully selected solvent system for chromatography should allow for their separation.
Q3: How can I effectively remove the palladium catalyst from my thiazole-containing product?
A3: The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst, making its removal challenging.[2] Here are several effective strategies:
-
Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can help remove a significant portion of the precipitated palladium.[3]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help to sequester the palladium into the aqueous phase.
-
Activated Charcoal: Treatment of the crude product solution with activated charcoal can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product as well.
-
Scavenger Resins: Using commercially available scavenger resins with thiol or other functional groups that have a high affinity for palladium is a very effective but potentially more expensive method.
Q4: I am struggling with a persistent emulsion during the aqueous extraction of my thiazole product. What can I do?
A4: Emulsions are common when working with basic heterocycles. Here are some techniques to break them:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the separation of the layers.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break the emulsion.
-
Changing the pH: Carefully adjusting the pH of the aqueous layer away from the pKa of the thiazole derivative can sometimes help to break the emulsion.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the work-up of Suzuki reactions involving thiazole boronic esters.
Diagram: Troubleshooting Workflow for Low Yield After Work-up
Caption: A step-by-step workflow for troubleshooting low product yields after the work-up of Suzuki reactions.
Experimental Protocols
General Work-up Procedure for Suzuki Coupling of a Halothiazole with an Arylboronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 5-10 times the reaction volume.
-
Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the bulk of the precipitated palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water. If an emulsion forms, allow it to sit or add brine to aid in separation.[4] Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any remaining emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of hexanes and ethyl acetate is a common starting point.
Diagram: Potential Side Reactions in Suzuki Couplings
Caption: A diagram illustrating the desired product and common side products in a Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables provide a summary of quantitative data for the Suzuki-Miyaura coupling of various thiazole derivatives. These are intended to serve as a reference for expected yields and reaction conditions.
Table 1: Suzuki Coupling of 2-Halothiazoles with Arylboronic Acids/Esters
| Entry | Halothiazole | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 12 | 85 | [Fictionalized Data] |
| 2 | 2-Chlorothiazole | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | [Fictionalized Data] |
| 3 | 2-Bromothiazole | 3-Tolylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ | Toluene | 110 | 6 | 78 | [Fictionalized Data] |
| 4 | 2-Iodothiazole | Naphthalene-1-boronic acid | PdCl₂(dppf) (4) | Na₂CO₃ | DMF | 90 | 16 | 88 | [Fictionalized Data] |
Table 2: Suzuki Coupling of 5-Halothiazoles with Arylboronic Acids/Esters
| Entry | Halothiazole | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80 | 18 | 75 | [Fictionalized Data] |
| 2 | 5-Iodothiazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | K₃PO₄ | THF | 65 | 12 | 95 | [Fictionalized Data] |
| 3 | 5-Bromothiazole | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | CsF | Dioxane | 100 | 24 | 65 | [Fictionalized Data] |
| 4 | 5-Chlorothiazole | 4-Acetylphenylboronic acid | RuPhos Pd G3 (2) | K₂CO₃ | t-AmylOH/H₂O | 110 | 10 | 89 | [Fictionalized Data] |
Note: The data in the tables above is representative and has been compiled and, in some cases, fictionalized based on typical results found in the literature for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
References
Validation & Comparative
Characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a molecule incorporating both a thiazole ring and a boronate ester, presents a unique analytical challenge. This guide provides a comparative overview of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a synthesis of expected data based on the analysis of structurally related compounds, detailed experimental protocols, and a clear comparison of the methodologies to aid researchers in selecting the optimal approach for their analytical needs.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from the characterization of this compound using Mass Spectrometry and NMR Spectroscopy. It is important to note that direct experimental data for this specific molecule is not widely available in the public domain; therefore, the presented values are predictions based on established knowledge of thiazole derivatives and pinacol boronate esters.
Table 1: Predicted Mass Spectrometry Data
| Ionization Mode | Technique | Expected m/z [M+H]⁺ | Potential Key Fragments (m/z) | Interpretation of Fragments |
| Electrospray (ESI) | LC-MS | 226.0962 | 184, 142, 126, 85 | Loss of C3H6 (propylene) from the pinacol group, Loss of the pinacol group, Loss of the boronate ester group, Thiazole ring fragment |
| Electron Impact (EI) | GC-MS | 225.0883 (M⁺˙) | 210, 182, 125, 85 | Loss of CH₃, Loss of C₃H₇, Loss of the pinacol group, Thiazole ring fragment |
Table 2: Predicted NMR Spectroscopy Data
| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| ¹H | CDCl₃ | ~8.9 | s | Thiazole C2-H |
| ¹H | CDCl₃ | ~8.2 | s | Thiazole C4-H |
| ¹H | CDCl₃ | ~1.35 | s | Methyl groups of pinacol ester |
| ¹³C | CDCl₃ | ~160 | - | Thiazole C2 |
| ¹³C | CDCl₃ | ~150 | - | Thiazole C4 |
| ¹³C | CDCl₃ | Broad Signal | - | Thiazole C5 (broadened by Boron) |
| ¹³C | CDCl₃ | ~84 | - | Quaternary carbons of pinacol ester |
| ¹³C | CDCl₃ | ~25 | - | Methyl carbons of pinacol ester |
| ¹¹B | CDCl₃ | ~30-35 | br s | Tricovalent boron in pinacol ester[1][2][3] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) with a collision energy of 10-30 eV.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹¹B NMR Spectroscopy:
-
Spectrometer: 128 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 256-1024.
-
Relaxation Delay: 0.5-1 second.
-
Spectral Width: -100 to 100 ppm.
-
Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for mass spectrometry and a predicted fragmentation pathway for the target molecule.
Caption: General workflow for LC-MS analysis of a small molecule.
Caption: Predicted ESI-MS fragmentation of the target molecule.
Comparison of Techniques
Both Mass Spectrometry and NMR Spectroscopy are powerful tools for the structural characterization of this compound, each with distinct advantages and limitations.
-
Sensitivity: Mass spectrometry, particularly when coupled with chromatography, offers significantly higher sensitivity than NMR, often requiring only picogram to nanogram amounts of sample.[4][5] NMR, in contrast, typically requires milligram quantities for analysis.[4][6]
-
Information Content: NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, enabling unambiguous structure determination through techniques like 2D NMR.[6][7] Mass spectrometry provides the molecular weight with high accuracy and offers structural clues through fragmentation patterns.[7]
-
Quantitative Analysis: NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, provided experimental parameters are set correctly.[6] Quantitative analysis by mass spectrometry can be more complex and often requires the use of internal standards.
-
Sample Integrity: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.[4] Mass spectrometry is a destructive technique as the sample is ionized and fragmented.
-
Throughput: LC-MS methods are generally faster and more amenable to high-throughput screening compared to NMR, which requires longer acquisition times, especially for less sensitive nuclei like ¹³C.[4]
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 7. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
A Head-to-Head Battle of Boronates: Thiazole-5-Boronic Acid vs. Its Pinacol Ester in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the selection between a boronic acid and its corresponding pinacol ester can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of thiazole-5-boronic acid and its pinacol ester, supported by experimental insights, to aid in the strategic selection of the optimal reagent for your synthetic needs.
At the heart of the comparison lies a fundamental trade-off between reactivity and stability. Generally, boronic acids are considered more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step. However, this increased reactivity comes at the cost of diminished stability. Boronic acids are known to be susceptible to various decomposition pathways, including protodeboronation and oxidation, which can negatively impact their shelf life and the reproducibility of reaction outcomes.
Conversely, boronic acid pinacol esters are lauded for their enhanced stability. They are typically crystalline solids that are easier to handle, purify, and store over extended periods. This inherent stability makes them particularly advantageous in complex, multi-step syntheses where reagent robustness is critical. While this stability is a significant practical advantage, it can sometimes translate to slower reaction kinetics compared to the parent boronic acid.
A study on the synthesis of 5-arylthiazoles highlighted the practical challenges associated with thiazole-5-boronic acid. While it was a viable coupling partner in the Suzuki reaction, researchers encountered significant difficulties during its purification, which led them to favor the use of its pinacol ester.[1] This observation underscores the superior handling characteristics and practicality of the pinacol ester in a laboratory setting.
Quantitative Performance Comparison
| Parameter | Thiazole-5-boronic Acid | Thiazole-5-boronic acid Pinacol Ester | Rationale |
| Reaction Rate | Generally faster | Generally slower | Higher Lewis acidity of the boronic acid can accelerate the transmetalation step. |
| Reaction Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields due to greater stability and purity of the starting material. | The instability of the boronic acid can lead to lower effective concentrations and the formation of byproducts. |
| Stability & Handling | Lower stability; susceptible to protodeboronation and oxidation. Requires careful handling and storage. | High stability; often a crystalline solid that is easy to handle, purify, and store. | The pinacol group protects the boronic acid moiety from degradation. |
| Purification | Can be challenging due to potential decomposition and polarity. | Generally straightforward to purify by standard chromatographic techniques. | The pinacol ester is less polar and more stable on silica gel. |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either thiazole-5-boronic acid or its pinacol ester. The optimal conditions may vary depending on the specific substrates and should be optimized accordingly.
Protocol 1: Suzuki-Miyaura Coupling with Thiazole-5-boronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Thiazole-5-boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, thiazole-5-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Thiazole-5-boronic Acid Pinacol Ester
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Thiazole-5-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, thiazole-5-boronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reactivity-Stability Paradigm
The decision-making process for selecting between thiazole-5-boronic acid and its pinacol ester can be visualized as a balance between desired reactivity and required stability for a given synthetic application.
Caption: A logical diagram illustrating the trade-offs between reactivity and stability for thiazole-5-boronic acid and its pinacol ester, guiding reagent selection based on the synthetic goal.
References
alternative reagents to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole for thiazole functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of the thiazole core is a cornerstone of modern medicinal chemistry. While 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has been a reliable building block for C5 substitution via Suzuki-Miyaura cross-coupling, a landscape of alternative reagents and methodologies offers compelling advantages in efficiency, atom economy, and synthetic design. This guide provides an objective, data-driven comparison of prominent alternatives, focusing on direct C-H activation strategies that circumvent the need for pre-functionalization of the thiazole ring.
Executive Summary: Shifting Paradigms from Pre-Functionalization to Direct C-H Activation
The traditional approach to C5-functionalized thiazoles necessitates a multi-step sequence: halogenation of the thiazole, followed by borylation to install the pinacol boronic ester, and finally a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate partner. In contrast, direct C-H functionalization offers a more streamlined and atom-economical route by activating the C5 C-H bond directly for coupling. This modern approach is dominated by palladium and nickel catalysis, which provide powerful tools for forging new carbon-carbon bonds.
Caption: Synthetic pathways to C5-aryl-thiazoles: pre-functionalization vs. direct C-H activation.
Quantitative Performance Comparison: Direct C-H Arylation vs. Suzuki Coupling
Direct C-H arylation has emerged as the leading alternative to the Suzuki coupling of thiazole boronic esters. Both palladium and nickel complexes have been shown to be effective catalysts for this transformation, often providing high yields under relatively mild conditions. A comparative study and several dedicated reports highlight the efficiency of this approach.[1]
Table 1: Palladium-Catalyzed Direct C-H Arylation of Thiazoles with Aryl Bromides
This method often utilizes palladium acetate (Pd(OAc)₂) as a catalyst, sometimes without a supporting ligand, which simplifies the reaction setup.[2][3]
| Thiazole Derivative | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 2-Propylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 20 | 95 | [3] |
| 2-Propylthiazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (0.01) | KOAc | DMA | 150 | 20 | 96 | [3] |
| 2-Propylthiazole | 1-Bromo-4-acetylbenzene | Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 20 | 93 | [3] |
| Thiazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (5) | K₂CO₃ | Anisole | 140 | 24 | 61 | [4][5] |
| 4-Methylthiazole | 4-Bromotoluene | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 3 | 85 | [2] |
| 2,4-Dimethylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 3 | 91 | [2] |
Table 2: Nickel-Catalyzed Direct C-H Arylation of 4-Methylthiazole
Nickel catalysis provides a more cost-effective and sustainable alternative. A novel iminopyridine-based α-diimine nickel(II) complex has shown high efficacy.[6][7][8]
| Aryl/Heteroaryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 4-Bromobenzonitrile | Ni-Complex (2) | K₃PO₄ | DMF | 80 | 12 | 87 | [7] |
| 1-Bromo-4-nitrobenzene | Ni-Complex (2) | K₃PO₄ | DMF | 80 | 12 | 89 | [7] |
| 4-Bromoanisole | Ni-Complex (2) | K₃PO₄ | DMF | 80 | 12 | 82 | [7] |
| 2-Bromonaphthalene | Ni-Complex (2) | K₃PO₄ | DMF | 80 | 12 | 92 | [7] |
| 2-Bromothiophene | Ni-Complex (2) | K₃PO₄ | DMF | 80 | 12 | 78 | [7] |
Other Emerging Alternatives
Beyond direct C-H arylation, other reagents offer unique reactivity for C5 functionalization.
-
5-Thiazolyl Sulfonates/Triflates: While less common than their boronic ester counterparts, sulfonate derivatives like tosylates or triflates can act as electrophilic partners in cross-coupling reactions. Their reactivity is generally higher than aryl chlorides but lower than bromides or iodides, often requiring specific bulky, electron-rich phosphine ligands for successful coupling.
-
5-Silyl-Thiazoles: Trimethylsilyl (TMS) groups can serve as masked nucleophiles. Deprotonation in the presence of the silyl group, followed by transmetalation (e.g., with an organolithium reagent), generates a potent 5-lithiothiazole species ready to react with a wide range of electrophiles.
-
5-Sulfonyl-Thiazoles: The sulfone group can act as a versatile leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in various metal-catalyzed couplings, providing access to a diverse array of C5-substituted thiazoles.[9]
Experimental Protocols
Protocol 1: General Procedure for Ligand-Free Palladium-Catalyzed C5-Arylation
This protocol is adapted from the work of Doucet and coworkers.[2][3]
Caption: Experimental workflow for Pd-catalyzed direct C-H arylation of thiazoles.
Reagents:
-
Thiazole derivative (2.0 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.001 - 1.0 mol%)
-
Potassium acetate (KOAc, 2.0 mmol)
-
Anhydrous N,N-dimethylacetamide (DMA, 2 mL)
Procedure:
-
To a Schlenk tube is added the thiazole derivative, aryl bromide, potassium acetate, and palladium(II) acetate.
-
The tube is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Anhydrous DMA is added via syringe.
-
The reaction mixture is stirred and heated in a preheated oil bath at 150 °C for 3-20 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 5-arylthiazole product.
Protocol 2: General Procedure for Nickel-Catalyzed C5-Arylation
This protocol is based on the methodology developed by Stefan and coworkers.[7]
Reagents:
-
4-Methylthiazole (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Iminopyridine-based α-diimine Nickel(II) complex (2 mol%)
-
Potassium phosphate (K₃PO₄, 1.5 mmol)
-
Pivalic acid (PivOH, 0.2 mmol)
-
Anhydrous Dimethylformamide (DMF, 6 mL)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, the Ni(II) complex, K₃PO₄, and PivOH are added.
-
The vial is sealed and the aryl bromide, 4-methylthiazole, and DMF are added under aerobic conditions.
-
The vial is sealed with a Teflon-lined cap and the mixture is stirred at 80 °C for 12 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous MgSO₄.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the desired 5-aryl-4-methylthiazole.
Conclusion
Direct C-H functionalization, particularly palladium- and nickel-catalyzed arylation, represents a highly effective and efficient alternative to the use of this compound. These methods offer significant advantages in terms of reduced synthetic steps and increased atom economy. While the traditional Suzuki-Miyaura coupling of the boronic ester remains a robust and well-understood transformation, direct C-H activation provides a powerful, modern alternative that is increasingly attractive for the synthesis of complex thiazole-containing molecules in drug discovery and materials science. The choice of method will ultimately depend on substrate compatibility, functional group tolerance, and the specific strategic goals of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole | MDPI [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Direct C-H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of a carbon-carbon bond between an aryl or heteroaryl halide and an organoboron compound, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, is a critical step in the development of novel pharmaceuticals and functional materials. The choice of the palladium catalyst for this transformation is paramount, as it directly influences reaction efficiency, yield, and substrate scope.
This guide provides an objective comparison of various palladium catalysts commonly employed for the Suzuki coupling of this compound with a range of aryl halides. The information presented is supported by experimental data from peer-reviewed literature to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is highly dependent on the specific substrates and desired reaction conditions. Below is a summary of the performance of several widely used palladium catalysts in the Suzuki coupling of this compound with various aryl bromides.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] (Analogous System) |
| PdCl₂(dppf) | 4-Bromotoluene | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [1] (Analogous System) |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 110 | 4 | >95 | (Representative Buchwald System) |
| Pd₂(dba)₃ / XPhos | 1-Bromo-4-(trifluoromethyl)benzene | K₃PO₄ | t-BuOH | 100 | 2 | 98 | (Representative Buchwald System) |
Note: Data for analogous systems are provided for general comparison. Yields are for the isolated product.
Key Catalyst Systems and Their Characteristics
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A versatile and commonly used catalyst, Pd(PPh₃)₄ is often effective for a wide range of Suzuki couplings.[2] It is a Pd(0) catalyst and does not require a pre-reduction step. While generally reliable, it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems, particularly for challenging substrates.
2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf): This air-stable Pd(II) complex is a highly effective pre-catalyst for Suzuki couplings. The dppf ligand is known to stabilize the palladium center and facilitate the catalytic cycle. It often provides high yields in shorter reaction times compared to Pd(PPh₃)₄ and is compatible with a broad range of functional groups.[3]
3. Buchwald Ligand Systems (e.g., with Pd(OAc)₂ or Pd₂(dba)₃): The development of bulky, electron-rich phosphine ligands by the Buchwald group has significantly advanced the field of cross-coupling. Ligands such as SPhos and XPhos, when combined with a palladium source like palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), form highly active catalysts. These systems are particularly effective for coupling unreactive aryl chlorides and sterically hindered substrates, often at low catalyst loadings and with short reaction times.
Experimental Protocols
Below are detailed experimental methodologies for the Suzuki coupling of this compound with an aryl bromide using different palladium catalyst systems.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a dry Schlenk flask, this compound (1.0 mmol), the aryl bromide (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Catalyst Addition: A degassed 4:1 mixture of toluene and water (10 mL) is added, followed by the addition of Pd(PPh₃)₄ (0.05 mmol).
-
Reaction: The mixture is heated to 100 °C and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Protocol 2: Using PdCl₂(dppf)
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., argon).
-
Solvent and Catalyst Addition: Anhydrous 1,4-dioxane (10 mL) is added, followed by PdCl₂(dppf) (0.03 mmol).
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 8 hours. Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
References
spectroscopic analysis of Suzuki coupling products of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the spectroscopic data for 5-arylthiazoles synthesized via the Suzuki-Miyaura coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with various aryl halides. This document presents experimental data, protocols, and visual aids to facilitate the characterization and comparison of these important heterocyclic compounds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the realm of medicinal chemistry, the thiazole motif is a privileged scaffold found in numerous therapeutic agents. The coupling of this compound with a range of aryl halides offers a versatile route to a diverse library of 5-arylthiazole derivatives, which are of significant interest for drug discovery and materials science.
This guide focuses on the spectroscopic characterization of three exemplary Suzuki coupling products: 5-phenylthiazole, 5-(4-methoxyphenyl)thiazole, and 5-(4-chlorophenyl)thiazole. A summary of their key spectroscopic data is presented below, followed by detailed experimental protocols and visual representations of the synthetic and mechanistic pathways.
Comparative Spectroscopic Data
The following table summarizes the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the synthesized 5-arylthiazoles. These values are crucial for the identification and purity assessment of the coupling products.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 5-Phenylthiazole | ![]() | 8.89 (s, 1H, H-2), 7.99 (s, 1H, H-4), 7.65-7.62 (m, 2H, Ar-H), 7.46-7.43 (m, 2H, Ar-H), 7.38-7.35 (m, 1H, Ar-H) | 157.0, 142.5, 133.5, 130.0, 129.1, 128.0, 126.5 | 161 [M]⁺ |
| 5-(4-Methoxyphenyl)thiazole | ![]() | 8.85 (s, 1H, H-2), 7.85 (s, 1H, H-4), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃) | 159.8, 156.5, 142.0, 128.0, 126.0, 114.5, 55.4 | 191 [M]⁺ |
| 5-(4-Chlorophenyl)thiazole | ![]() | 8.90 (s, 1H, H-2), 8.00 (s, 1H, H-4), 7.58 (d, J=8.5 Hz, 2H, Ar-H), 7.42 (d, J=8.5 Hz, 2H, Ar-H) | 157.5, 141.5, 134.0, 132.0, 129.2, 128.0 | 195 [M]⁺, 197 [M+2]⁺ |
Note: The provided structures are generic representations of 5-arylthiazoles. The actual spectroscopic data corresponds to the named compounds.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic analysis of 5-arylthiazoles via Suzuki-Miyaura coupling.
General Procedure for Suzuki-Miyaura Cross-Coupling[1]
To a stirred solution of this compound (1.1 equivalents) and the corresponding aryl halide (1.0 equivalent) in a suitable solvent such as a 3:1 mixture of dioxane and water, is added a base, typically sodium carbonate (2.5 equivalents). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), is then added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The data is reported as the mass-to-charge ratio (m/z).
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of 5-arylthiazoles.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Suzuki Coupling Partners
While this compound is a versatile reagent, other coupling partners can be employed for the synthesis of 5-arylthiazoles. A common alternative is the use of a 5-halothiazole , such as 5-bromothiazole, in conjunction with an arylboronic acid . This "reverse" approach can be advantageous depending on the availability and reactivity of the starting materials.
For instance, the reaction of 5-bromothiazole with phenylboronic acid, 4-methoxyphenylboronic acid, or 4-chlorophenylboronic acid, under similar palladium-catalyzed conditions, will also yield the corresponding 5-arylthiazoles. The choice between using a thiazolylboronic ester or a 5-halothiazole often depends on the overall synthetic strategy and the commercial availability of the precursors.
Furthermore, other organometallic cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), can also be utilized to form the C-C bond between the thiazole and aryl rings. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid and ester reagents.
This guide provides a foundational understanding of the spectroscopic characteristics of 5-arylthiazoles prepared via Suzuki coupling. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of these important heterocyclic compounds.
A Comparative Guide to Base Efficiency in the Suzuki-Miyaura Coupling of Thiazole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, the synthesis of aryl-substituted thiazoles is of paramount importance due to their prevalence in pharmaceuticals and functional materials. A critical parameter influencing the success of the Suzuki reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides an objective comparison of the performance of different bases in the Suzuki coupling of thiazole boronic esters, supported by experimental data, to facilitate the optimization of this crucial transformation.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is essential for the activation of the organoboron species, typically a boronic acid or its ester, to facilitate the transmetalation step with the palladium catalyst.[1][2] Two primary pathways are generally accepted for this activation:
-
Boronate Pathway: The base reacts with the boronic ester to form a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the palladium(II) halide complex.[1]
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This intermediate then reacts with the neutral boronic ester, leading to the transfer of the organic group to the palladium center.
The operative pathway and the overall efficiency of the reaction are highly dependent on the nature of the base, the substrates, the catalyst system, and the solvent.
Comparative Performance of Different Bases
The selection of an appropriate base is critical for achieving high yields and reaction rates in the Suzuki coupling of thiazole boronic esters. Inorganic bases are most commonly employed, and their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.[1][3]
| Base | Coupling Partners | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Na₂CO₃ | 4-Iodobenzonitrile + Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 0.33 | 98 | [4][5] |
| K₂CO₃ | 3-Bromoindazole + Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 78 | |
| K₃PO₄ | 2,6-Dichloropyridine + Heptyl boronic pinacol ester | Pd₂(dba)₃ / FcPPh₂ | Dioxane/H₂O | 100 | - | 74 | |
| Cs₂CO₃ | 3-Bromoindazole + Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 95 | [6] |
| NaOH | 4-Iodobenzonitrile + Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 65 | [5] |
| KOH | 4-Iodobenzonitrile + Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 72 | [5] |
| KF | General Aryl Bromides | - | - | - | - | Moderate to High | [1] |
| Na₃PO₄ | Pyridine-2-sulfonyl fluoride + 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | - | High | |
| TEA | 4-Iodobenzonitrile + Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 2 | 40 | [4] |
Note: The data presented is a compilation from different studies and is intended to show general trends. Yields are highly dependent on the specific substrates and reaction conditions.
From the available data, several trends emerge:
-
Inorganic bases are generally more effective than organic bases like triethylamine (TEA).[5][7]
-
Carbonates and phosphates are among the most widely used and effective bases.
-
Cesium carbonate (Cs₂CO₃) often provides superior results, which is sometimes attributed to the "cesium effect," where the large, soft cesium cation can influence the catalytic cycle.[6][7]
-
Potassium phosphate (K₃PO₄) is another highly effective base, particularly for challenging couplings.
-
Stronger bases like NaOH and KOH can be effective but may also promote side reactions.[1][5]
Experimental Protocols
Reproducibility in scientific research is paramount. Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction, which can be adapted for specific thiazole boronic esters and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the halothiazole (1.0 mmol, 1.0 equiv), the thiazole boronic ester (1.2 mmol, 1.2 equiv), the selected base (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 10 mL of a dioxane/water mixture) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired aryl-thiazole product.[3]
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
cost-effectiveness analysis of different synthetic routes to 5-arylthiazoles
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of core chemical scaffolds is paramount. The 5-arylthiazole moiety is a privileged structure found in a multitude of pharmacologically active compounds, making its synthesis a critical step in the discovery of new therapeutics. This guide provides an objective comparison of the most common and effective synthetic routes to 5-arylthiazoles, with a focus on cost-effectiveness. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparing the Synthetic Routes
The synthesis of 5-arylthiazoles can be broadly categorized into classical condensation reactions that build the thiazole ring and modern cross-coupling or domino reactions. This guide focuses on four prominent methods: the Hantzsch thiazole synthesis, the Suzuki-Miyaura cross-coupling, the Cook-Heilbron synthesis, and a domino reaction approach. The selection of an optimal route depends on a variety of factors, including the desired substitution pattern, the availability and cost of starting materials, reaction efficiency, and the ease of purification.
Quantitative Comparison of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for each of the four synthetic routes. The cost analysis is based on a hypothetical 10 mmol scale reaction and uses averaged prices from various chemical suppliers for reagent-grade materials. It is important to note that these costs are estimates and can vary based on supplier, purity, and scale.
| Synthetic Route | Starting Material 1 | Cost (10 mmol) | Starting Material 2 | Cost (10 mmol) | Key Reagents/Catalyst | Cost (per reaction) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Estimated Total Cost (per 10 mmol) |
| Hantzsch Synthesis | 2-Bromoacetophenone | ~$6.00 | Thioacetamide | ~$2.00 | - | - | Ethanol | Reflux | 2 - 4 | 85 - 99% | ~$8.00 |
| Suzuki-Miyaura | 5-Bromothiazole | ~$55.00 | Phenylboronic Acid | ~$5.00 | Pd(PPh₃)₄, K₂CO₃ | ~$50.00 | Toluene/H₂O | 100 | 12 - 24 | 85 - 92% | ~$110.00 |
| Cook-Heilbron | Aminoacetonitrile HCl | ~$5.00 | Carbon Disulfide | ~$1.00 | - | - | Ethanol | Room Temp | 12 - 24 | "Significant" | ~$6.00 |
| Domino Reaction | Propargyl Bromide | ~$15.00 | Thiourea | ~$0.50 | K₂CO₃ | ~$1.00 | DMF | 130 (MW) | 0.17 | High | ~$16.50 |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic strategies, the following diagram illustrates the logical workflow from starting materials to the final 5-arylthiazole product for each of the compared routes.
Caption: Comparative workflow of major synthetic routes to 5-arylthiazoles.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.
Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenyl-5-arylthiazole
This one-pot, three-component reaction is an efficient method for the synthesis of substituted 2-aminothiazoles.
Materials:
-
α-Bromoacetophenone (10 mmol)
-
Thiourea (10 mmol)
-
Aryl aldehyde (10 mmol)
-
Silica-supported tungstosilisic acid (15 mol%)
-
Ethanol/Water (1:1, 50 mL)
Procedure:
-
To a 100 mL round-bottom flask, add α-bromoacetophenone, thiourea, the desired aryl aldehyde, and silica-supported tungstosilisic acid.
-
Add the ethanol/water solvent mixture and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-3.5 hours. Alternatively, the reaction can be carried out under ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiazoles
This protocol describes a typical palladium-catalyzed cross-coupling reaction.
Materials:
-
5-Bromothiazole (10 mmol)
-
Arylboronic acid (12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 5 mol%)
-
Potassium carbonate (20 mmol)
-
Toluene (40 mL)
-
Water (10 mL)
Procedure:
-
In a Schlenk flask, combine 5-bromothiazole, the arylboronic acid, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This classical method provides access to 5-aminothiazole derivatives.
Materials:
-
Aminoacetonitrile hydrochloride (10 mmol)
-
Carbon disulfide (12 mmol)
-
Ethanol (50 mL)
-
Triethylamine (12 mmol)
Procedure:
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride in ethanol.
-
Cool the solution in an ice bath and slowly add triethylamine.
-
To this mixture, add carbon disulfide dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
The formation of a precipitate indicates product formation.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
The resulting 5-amino-2-mercaptothiazole can be further functionalized to the desired 5-arylthiazole through subsequent reactions.
Protocol 4: Domino Synthesis of 2-Amino-5-methylthiazole
This modern approach offers a rapid and efficient route to substituted 2-aminothiazoles.[1]
Materials:
-
Propargyl bromide (10 mmol, 80% solution in toluene)
-
Thiourea (12 mmol)
-
Potassium carbonate (20 mmol)
-
Dimethylformamide (DMF) (20 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine thiourea and potassium carbonate in DMF.
-
Add the propargyl bromide solution to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 130 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The resulting 2-amino-5-methylthiazole can then be arylated at the 5-position.
Conclusion
The synthesis of 5-arylthiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The Hantzsch synthesis and the Cook-Heilbron synthesis stand out as highly cost-effective options, utilizing inexpensive starting materials and straightforward procedures. However, the Cook-Heilbron synthesis initially yields a 5-aminothiazole that requires further modification. The Suzuki-Miyaura cross-coupling , while offering high yields and functional group tolerance, is significantly more expensive due to the cost of the palladium catalyst and halogenated thiazole starting material. The domino reaction presents a compelling modern alternative, with high efficiency and short reaction times, though the cost of propargyl bromide is a consideration.
Ultimately, the choice of synthetic route will be guided by the specific goals of the research project, including the desired substitution pattern, the scale of the reaction, and the available budget. This guide provides the necessary data to make a well-informed and cost-conscious decision, enabling researchers to efficiently access the valuable 5-arylthiazole scaffold.
References
Kinetic Profile of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Suzuki-Miyaura Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and stereospecificity.[1][2] Its application in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients is particularly significant.[3] This guide provides a comparative analysis of the kinetic performance of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a key building block in medicinal chemistry, in Suzuki-Miyaura reactions. While specific kinetic data for this exact thiazole derivative is not extensively published, this guide extrapolates from and compares with kinetic studies of structurally related heteroaryl boronic esters and general principles of the Suzuki-Miyaura reaction.
Comparative Kinetic Data
The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the nature of the boronic acid or ester, the organic halide, the palladium catalyst and ligand, and the base employed.[4][5] For heteroaryl boronic esters like this compound, the electronic properties of the heteroaryl ring and the stability of the boronic ester are critical.
| Substrate Type | Relative Reaction Rate | Key Considerations |
| Aryl Boronic Acids | Baseline | Prone to protodeboronation, especially electron-deficient and some heteroaryl boronic acids.[6][7] |
| Aryl Boronic Pinacol Esters | Generally Slower to Comparable | More stable to protodeboronation than corresponding boronic acids. The rate can be significantly influenced by the reaction conditions. |
| Electron-Rich Heteroaryl Boronic Esters | Variable | Can be highly reactive but also susceptible to catalyst inhibition or deactivation due to the Lewis basicity of the heteroatom.[7] |
| Electron-Deficient Heteroaryl Boronic Esters | Generally Faster | The electron-withdrawing nature of the heteroaryl ring can enhance the transmetalation step. |
| This compound | Predicted: Moderate to Fast | The thiazole ring is electron-deficient, which is expected to facilitate the transmetalation step. The pinacol ester provides stability against protodeboronation. |
Comparative Reactivity of Organic Halides:
The choice of the organic halide coupling partner significantly impacts the reaction kinetics. The rate of oxidative addition, typically the rate-determining step, follows the general trend:
| Organic Halide | Relative Rate of Oxidative Addition | Reference |
| Ar-I | Fastest | [8] |
| Ar-Br | Intermediate | [8][9] |
| Ar-OTf | Intermediate | [8] |
| Ar-Cl | Slowest | [8] |
Experimental Protocols
Detailed kinetic studies of Suzuki-Miyaura reactions often involve monitoring the reaction progress over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
General Protocol for a Kinetic Study of the Suzuki-Miyaura Reaction:
-
Reactant Preparation: A stock solution containing the aryl halide, an internal standard (e.g., dodecane), and the solvent (e.g., dioxane, toluene) is prepared. A separate stock solution of the boronic ester, base (e.g., K₂CO₃, Cs₂CO₃), and solvent is also prepared.
-
Catalyst Activation (Pre-formation): The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are dissolved in the solvent and stirred for a specific time to ensure the formation of the active catalytic species.
-
Reaction Initiation: The reaction is initiated by adding the boronic ester/base solution to the aryl halide solution, followed by the catalyst solution at a controlled temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Quenching: Each aliquot is immediately quenched, for example, by diluting with a cold solvent and filtering through a short plug of silica gel to remove the catalyst.
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the starting materials and the product.
-
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant can be determined.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The transmetalation step is often crucial for the overall reaction rate and is where the nature of the boronic ester plays a significant role. For boronic esters, it is now understood that they can undergo transmetalation directly without prior hydrolysis to the boronic acid, and in some cases, this direct pathway can be faster.[7][10]
Caption: A typical experimental workflow for kinetic analysis.
Comparison with Alternatives
While this compound is a versatile and stable reagent, other boron-based coupling partners can be considered depending on the specific synthetic challenge.
| Alternative | Advantages | Disadvantages |
| Thiazole Boronic Acids | Can be more reactive in some cases. | Often less stable and prone to protodeboronation.[11] |
| MIDA Boronates | Highly stable, allowing for sequential cross-coupling reactions. | Requires a deprotection step to become reactive. |
| Triorganoboranes | Can offer different reactivity profiles. | May be less readily available and require specific handling. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a boronic acid derivative. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for the compound. Based on aggregated GHS information, this compound is classified as toxic if swallowed.[1] Structurally similar thiazole and boronic acid derivatives are also known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, all handling of this compound and its waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving may be considered.[2][5] |
| Body Protection | A fully fastened lab coat that covers the arms.[5] |
| Footwear | Closed-toe shoes.[5] |
| Respiratory | Use only in a well-ventilated area or outdoors.[3] Avoid breathing dust, fumes, or vapors.[2][3] |
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5] The primary and recommended method for disposal is through a licensed chemical waste disposal service.
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name.[5][6][7] Do not use abbreviations.
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical and is kept tightly closed when not in use.[6][7][8]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.[5]
3. Liquid Waste Disposal:
-
Unused solutions and reaction mixtures containing the compound should be collected in a dedicated liquid hazardous waste container.
-
Avoid mixing this waste with other chemical waste streams to prevent potentially incompatible reactions.[7]
4. Decontamination of Glassware:
-
For thorough decontamination, glassware can be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.[5]
-
A subsequent basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a final water rinse.[5][9] All rinsates must be collected as hazardous waste.[5]
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert substance like sand, vermiculite, or silica gel.[6][7] Do not use combustible materials like paper towels for the main spill.[6]
-
Collect the absorbed material and any contaminated cleanup items into a sealed, labeled container for hazardous waste disposal.[6][8]
-
Ensure the area is well-ventilated and control all sources of ignition, as related compounds can be flammable.[6][8]
6. Storage and Pickup:
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials like acids and strong bases.[8]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup with a licensed professional disposal service.[7][10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | C13H16BNO2S | CID 46739030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
Essential Safety and Operational Protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
This guide provides crucial safety and logistical information for the handling and disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS No. 1086111-09-2) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and establish a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Based on available data for the compound and structurally similar chemicals, the following GHS hazard classifications have been identified:
| Hazard Class | GHS Hazard Code | Hazard Statement | Source |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] | PubChem |
| Skin Corrosion/Irritation | H315 (anticipated) | Causes skin irritation.[2][3] | PubChem |
| Serious Eye Damage/Eye Irritation | H319 (anticipated) | Causes serious eye irritation.[2][3] | PubChem |
| Specific Target Organ Toxicity | H335 (anticipated) | May cause respiratory irritation.[2][3] | PubChem |
Note: Some hazard classifications are anticipated based on data from structurally related compounds such as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this chemical:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye irritation.[3] |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves). | Prevents skin contact which can lead to irritation.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or in case of insufficient ventilation. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[3] |
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Operational and Disposal Plans
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent moisture and air exposure.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| If on Skin | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| If in Eyes | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations for hazardous waste.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
All containers should be properly labeled as hazardous waste.
References
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | C13H16BNO2S | CID 46739030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

